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  • Product: 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride
  • CAS: 66380-03-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride. As a crucial parameter in drug development, a thorough understanding of these properties is essential for formulation design, stability assessment, and ensuring optimal bioavailability. This document delves into the experimental methodologies for determining key characteristics such as solubility, melting point, dissociation constant (pKa), and lipophilicity (logP). Furthermore, it explores the structural elucidation through spectroscopic techniques and examines the stability profile of the molecule under various stress conditions. The guide also addresses the potential for polymorphism and the hygroscopic nature of the compound, providing a holistic view for researchers and drug development professionals.

Introduction

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is an amino acid derivative with potential applications in pharmaceutical development. Its structure, featuring a chiral center, an aromatic ring, and ionizable functional groups, dictates its physicochemical behavior. A comprehensive characterization of these properties is a fundamental prerequisite for advancing this compound through the drug development pipeline. This guide serves as a detailed resource, outlining the scientific principles and practical methodologies for evaluating the key physicochemical parameters of this molecule.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride, its solubility in aqueous and organic media governs its dissolution rate and subsequent absorption.

Aqueous Solubility

As a hydrochloride salt, the compound is expected to exhibit good solubility in aqueous solutions. The ionization of the amine group to form the hydrochloride salt significantly enhances its interaction with polar water molecules.

Table 1: Predicted Aqueous Solubility of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride

SolventPredicted Solubility
WaterFreely Soluble

Note: Experimental determination is required for precise values.

Solubility in Organic Solvents

The presence of the p-tolyl group imparts a degree of lipophilicity to the molecule, influencing its solubility in organic solvents. Understanding this profile is crucial for various stages of drug manufacturing, including purification and formulation.

Table 2: Predicted Solubility in Common Organic Solvents

SolventPredicted SolubilityRationale
MethanolSolubleThe polar nature of methanol can solvate the hydrochloride salt.
EthanolSolubleSimilar to methanol, ethanol's polarity allows for dissolution.
AcetonitrileSlightly SolubleWhile polar, acetonitrile is aprotic and may have lower solvating power for the salt.[1]
DichloromethaneSparingly SolubleThe non-polar nature of dichloromethane makes it a poor solvent for the ionic hydrochloride salt.

Note: These are predictions based on chemical structure and data from similar compounds. Experimental verification is essential.

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the shake-flask method.

Step-by-Step Methodology:

  • Add an excess amount of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for solubility determination using the shake-flask method.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For a hydrochloride salt, it is typically a sharp and well-defined temperature range.

Expected Melting Point

Based on structurally similar compounds, such as 2-(methylamino)-2-phenylacetic acid hydrochloride which has a reported melting point of 231-233 °C, a similar range is anticipated for the p-tolyl derivative.[2]

Table 3: Estimated and Analogous Melting Points

CompoundMelting Point (°C)
2-(Methylamino)-2-(p-tolyl)acetic acid hydrochlorideEstimated: ~230 °C
2-(Methylamino)-2-phenylacetic acid hydrochloride231-233[2]
Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique.

Step-by-Step Methodology:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, sealed at one end.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range represents the melting point.

Dissociation Constant (pKa) and Lipophilicity (logP)

The pKa and logP values are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

pKa (Dissociation Constant)

The pKa values indicate the ionization state of the molecule at different pH values. 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride has two ionizable groups: the carboxylic acid and the secondary amine.

  • The carboxylic acid group is expected to have a pKa in the range of 2-3, typical for α-amino acids.

  • The secondary amine (as the hydrochloride salt) will have a pKa in the range of 9-10.

Table 4: Predicted pKa Values

Functional GroupPredicted pKa
Carboxylic Acid~2.5
Methylamino Group~9.5

Note: These are estimated values. Experimental determination is recommended for accuracy.

logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity. A positive logP indicates a preference for a lipid environment, while a negative logP suggests hydrophilicity. For an ionizable molecule like 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride, the distribution coefficient (logD) at a specific pH is a more relevant parameter.

Table 5: Predicted logP Value

ParameterPredicted Value
logP (for the neutral species)~1.5 - 2.0

Note: This is a computational prediction for the free base. The logD at physiological pH (7.4) will be significantly lower due to ionization.

Experimental Determination of pKa and logD

Potentiometric titration is a common method for pKa determination. The logD can be determined using the shake-flask method at different pH values.

Caption: Experimental workflows for pKa and logD determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals include those for the methyl group on the nitrogen, the methine proton, the aromatic protons of the p-tolyl group, and the tolyl methyl group.

  • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present.

Table 6: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)Broad, ~3000
N-H (Ammonium)~2400-2800
C=O (Carboxylic Acid)~1700-1730
C=C (Aromatic)~1600, 1450
Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the free base and information about its fragmentation pattern, further confirming the structure. The expected molecular ion peak for the free base (C₁₀H₁₃NO₂) would be at m/z 179.09.

Stability Profile

Understanding the stability of an API is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation pathways.

Forced Degradation Studies

These studies involve exposing the compound to stress conditions more severe than those of accelerated stability testing.[3]

Table 7: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl, room temperature or elevated temperature (e.g., 60 °C)[4]
Base Hydrolysis0.1 M - 1 M NaOH, room temperature or elevated temperature (e.g., 60 °C)[4]
Oxidation3-30% H₂O₂, room temperature
Thermal DegradationDry heat (e.g., 80-105 °C)
PhotostabilityExposure to UV and visible light
Experimental Protocol for a Typical Forced Degradation Study

Step-by-Step Methodology:

  • Prepare solutions of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride in the respective stress media.

  • Expose the solutions to the specified conditions for a defined period.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterize the structure of significant degradation products using techniques like LC-MS/MS.

G cluster_stress Stress Conditions Acid Acidic Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Solution API->Acid API->Base API->Oxidative API->Thermal API->Photo

Caption: Overview of forced degradation studies.

Solid-State Characterization

The solid-state properties of an API can significantly impact its manufacturing and performance.

Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities, melting points, and stability. A thorough polymorph screen is essential during drug development.

Methods for Polymorph Screening:

  • Crystallization from a wide variety of solvents and solvent mixtures.

  • Varying crystallization conditions such as temperature, cooling rate, and supersaturation.

  • Techniques like slurry conversion and melt crystallization.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the air. As a salt, 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride may exhibit some degree of hygroscopicity.

Hygroscopicity Classification:

  • Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2% after 24 hours at 80% relative humidity.

  • Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.

  • Very hygroscopic: Increase in mass is equal to or greater than 15%.

  • Deliquescent: Absorbs sufficient water to dissolve.

Experimental Protocol for Hygroscopicity Assessment:

  • Accurately weigh a sample of the compound.

  • Expose the sample to a controlled humidity environment (e.g., using a desiccator with a saturated salt solution) at a constant temperature.

  • Monitor the change in mass over time until equilibrium is reached.

Conclusion

This technical guide has provided a detailed framework for the physicochemical characterization of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride. While some properties can be reasonably predicted based on its chemical structure and data from analogous compounds, a comprehensive understanding necessitates rigorous experimental determination. The protocols and methodologies outlined herein offer a robust approach for researchers and drug development professionals to generate the critical data required for informed decision-making throughout the development lifecycle of this potential pharmaceutical candidate.

References

  • Reddy, K. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(11), 166-173.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73.
  • SIELC Technologies. (2018, May 16). Acetic acid, (p-tolyl)-. Retrieved from [Link]

  • NIST. (n.d.). p-Tolylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Al-Azzawi, A. M. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4), 26.
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Sherekar, D. P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • PubChem. (n.d.). D-Phenylglycine methyl ester hydrochloride. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2013).
  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-163.
  • Rahaman, H., et al. (2019). Diverse Interactions of N-Methyl Glycine in Aqueous Paracetamol Solution with the Manifestation of Solvation Consequences.
  • NIST. (n.d.). p-Tolylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). p-Tolylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • The Pherobase. (2025, July 15). NMR Compounds - Sorted by Formula. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylaminoethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-[2-(methylamino)-1,3-benzothiazol-4-yl]acetonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MassBank. (2015, August 25). Organic compounds. Retrieved from [Link]

  • NIST. (n.d.). p-Tolylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). o-Tolylacetic acid. Retrieved from [Link]

  • NIST. (n.d.). o-Tolylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: ACETIC ACID (CHEMBL539). Retrieved from [Link]

  • Ferreira, R. M., & Räsänen, M. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3845.

Sources

Exploratory

mass spectrometry fragmentation pathways of N-methyl-p-tolylglycine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of N-methyl-p-tolylglycine Introduction N-methyl-p-tolylglycine is a derivative of the simplest amino acid, glycine, featuring a methyl group on...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of N-methyl-p-tolylglycine

Introduction

N-methyl-p-tolylglycine is a derivative of the simplest amino acid, glycine, featuring a methyl group on the nitrogen and a p-tolyl group attached to the alpha-carbon. As a member of the N-substituted glycine family, its structural elucidation is critical in various fields, including synthetic chemistry and drug development. Mass spectrometry stands as a premier analytical technique for determining the structure of such molecules by analyzing the mass-to-charge ratio of ions and their fragments.

This guide provides a comprehensive examination of the predicted fragmentation pathways of N-methyl-p-tolylglycine under common mass spectrometry conditions. By understanding these pathways, researchers can confidently identify this compound and its analogues in complex mixtures, as well as gain deeper insights into its chemical properties. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of mass spectrometry.

Chapter 1: Fundamental Principles of Mass Spectrometry Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, with cleavage preferentially occurring at the weakest bonds and in ways that produce the most stable fragment ions. The ionization method significantly influences the extent and nature of fragmentation.

  • Electron Ionization (EI): This is a high-energy ionization technique that typically leads to extensive fragmentation. The process begins with the removal of an electron from the molecule to form a radical cation (M+•), which is often unstable and undergoes a series of bond cleavages.[1]

  • Electrospray Ionization (ESI): This is a soft ionization technique that results in minimal fragmentation. It is particularly useful for determining the mass of the intact molecule. Tandem mass spectrometry (MS/MS) is often employed with ESI to induce and analyze fragmentation.[2][3]

The fragmentation of N-methyl-p-tolylglycine is expected to be directed by its key functional groups: the tertiary amine, the carboxylic acid, and the aromatic tolyl group. A fundamental principle that applies to this molecule is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4] N-methyl-p-tolylglycine (C₁₀H₁₃NO₂) has a molecular weight of 195.22 g/mol , and its molecular ion will have an odd m/z value.

Chapter 2: Predicted Fragmentation Pathways of N-methyl-p-tolylglycine

The structure of N-methyl-p-tolylglycine offers several potential sites for fragmentation. The following pathways are predicted based on established principles of mass spectrometry for amines, carboxylic acids, and aromatic compounds.

Pathway A: Alpha-Cleavage adjacent to the Nitrogen

Alpha-cleavage is a dominant fragmentation pathway for amines and ethers.[5][6][7] This process involves the cleavage of a carbon-carbon bond adjacent to the heteroatom, driven by the stability of the resulting cation. For N-methyl-p-tolylglycine, the most likely alpha-cleavage involves the loss of the carboxylic acid group as a radical.

G parent N-methyl-p-tolylglycine (M+•) m/z 195 fragment1 Loss of •COOH (m/z 45) parent->fragment1 α-cleavage product1 Immonium Ion m/z 150 fragment1->product1

Caption: Pathway A: Alpha-cleavage leading to the formation of a stable immonium ion.

This cleavage results in a highly stable immonium ion with an m/z of 150. This is often a base peak in the mass spectra of N-substituted amino acids.[8]

Pathway B: Cleavage of the N-Cα Bond

Another plausible fragmentation is the cleavage of the bond between the nitrogen and the alpha-carbon. This would separate the N-methyl group from the p-tolylglycine backbone.

G parent N-methyl-p-tolylglycine (M+•) m/z 195 fragment1 Loss of •CH₂(p-tolyl)COOH parent->fragment1 N-Cα cleavage product1 N-methyl Radical Cation m/z 30 fragment1->product1

Caption: Pathway B: Cleavage of the N-Cα bond.

This fragmentation would yield a radical cation at m/z 30, corresponding to the N-methylamine fragment. The appearance of this ion is common in the mass spectra of molecules containing a methylamino group.[9]

Pathway C: Fragmentation of the Carboxylic Acid Moiety

Carboxylic acids are known to fragment through the loss of small neutral molecules.[5] These losses can occur from the molecular ion or from larger fragment ions.

  • Loss of Water (H₂O): This can occur through a rearrangement, resulting in an ion at m/z 177 (M-18).

  • Loss of Carbon Monoxide (CO): Following the loss of a hydroxyl radical, the resulting acylium ion can lose CO, leading to a fragment at m/z 150.

  • Loss of the Carboxyl Group (•COOH): As mentioned in Pathway A, this is a common fragmentation, resulting in an ion at m/z 150 (M-45).

G parent N-methyl-p-tolylglycine (M+•) m/z 195 loss_h2o Loss of H₂O (m/z 18) parent->loss_h2o loss_cooh Loss of •COOH (m/z 45) parent->loss_cooh product_h2o [M-H₂O]+• m/z 177 loss_h2o->product_h2o product_cooh [M-COOH]+ m/z 150 loss_cooh->product_cooh

Caption: Pathway C: Fragmentation of the carboxylic acid group.

Pathway D: Benzylic Cleavage and Fragmentation of the p-Tolyl Group

The p-tolyl group provides an opportunity for benzylic cleavage, which is the cleavage of the bond beta to the aromatic ring.[7] This is an energetically favorable process due to the formation of a stable tropylium ion or a related benzylic cation.

G parent N-methyl-p-tolylglycine (M+•) m/z 195 fragment1 Loss of •CH(NHCH₃)COOH parent->fragment1 Benzylic cleavage product1 Tropylium Ion m/z 91 fragment1->product1

Caption: Pathway D: Benzylic cleavage leading to the formation of the tropylium ion.

The formation of the tropylium ion at m/z 91 is a characteristic fragmentation for compounds containing a tolyl or benzyl group.

Chapter 3: Summary of Expected Fragment Ions

The following table summarizes the key fragment ions predicted to be observed in the mass spectrum of N-methyl-p-tolylglycine.

m/zProposed Structure/FormulaFragmentation Pathway
195[C₁₀H₁₃NO₂]+•Molecular Ion
177[C₁₀H₁₁NO]+•Loss of H₂O (Pathway C)
150[C₉H₁₂N]+Loss of •COOH (Pathway A/C)
91[C₇H₇]+Benzylic cleavage (Pathway D)
30[CH₄N]+•N-Cα cleavage (Pathway B)

Chapter 4: Experimental Protocol for Mass Spectrometry Analysis

This section provides a general protocol for the analysis of N-methyl-p-tolylglycine by mass spectrometry.

Objective: To acquire a mass spectrum of N-methyl-p-tolylglycine for structural confirmation and fragmentation analysis.

Materials:

  • N-methyl-p-tolylglycine sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., GC-MS with EI source or LC-MS with ESI source)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of N-methyl-p-tolylglycine in a suitable solvent to a final concentration of approximately 1 mg/mL.

    • For ESI, further dilute the sample to a concentration of 1-10 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation Setup (Example for LC-ESI-MS/MS):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range (Full Scan): m/z 50-300.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • For MS/MS, select the precursor ion (m/z 195) and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum to identify the molecular ion.

    • Acquire the MS/MS spectrum to identify the fragment ions.

    • Analyze the spectra to identify the key fragments and compare them with the predicted pathways.

Conclusion

The mass spectrometry fragmentation of N-methyl-p-tolylglycine is predicted to be a well-defined process dominated by cleavages directed by the amine and carboxylic acid functional groups, as well as the aromatic ring. The key fragmentation pathways include alpha-cleavage to form a stable immonium ion, losses of small neutral molecules from the carboxylic acid group, and benzylic cleavage to produce the characteristic tropylium ion. By understanding these fragmentation patterns, researchers can effectively use mass spectrometry to identify and characterize N-methyl-p-tolylglycine in their studies.

References

  • Prasain, J. K. (2011). Ion fragmentation of small molecules in mass spectrometry. Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link

  • Rezaee, E., et al. (2021). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Link

  • Vela, J., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry - ACS Publications. Link

  • An, Y., et al. (2004). Fragmentation and deformation mechanism of glycine isomers in gas phase: Investigations of charge effect. PubMed. Link

  • University of Arizona. Mass Spectrometry: Fragmentation. Link

  • Romanova, L. G., et al. (2015). Production of Similar Fragments from the Glycine, Alanine, and Methionine Amino Acid Molecules under Low-Energy Electron Impact. Link

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Link

  • General Fragmentation Modes. Link

  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. Link

  • Caserio, M. C. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Link

  • Michigan State University. Mass Spectrometry. Link

  • ResearchGate. Fragmentation pathways for singly charged glycine. Link

  • University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Link

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper Executive Summary & Chemical Identity The compound 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper

Executive Summary & Chemical Identity

The compound 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride (CAS No. 66380-03-8) is a highly specialized arylglycine derivative utilized as a critical intermediate in pharmaceutical synthesis and drug development. Structurally, it features a carboxylic acid moiety, a secondary N-methylated amine, and a lipophilic p-tolyl aromatic ring.

Because it is supplied as a hydrochloride salt, its physicochemical behavior in solution is dominated by strong ionic lattice energies. Free amino acids are virtually insoluble in organic solvents; while converting them to hydrochloride salts offers some advantages, they still require highly specific solvent environments to achieve meaningful dissolution 1[1]. This whitepaper delineates the thermodynamic principles governing its solubility, provides an empirical solubility profile across various organic solvents, and details a self-validating analytical protocol for precise quantification.

Thermodynamic Causality of Dissolution

To understand the solubility profile of this compound, we must analyze the thermodynamics of its dissolution. The process is governed by the Gibbs free energy equation ( ΔGdiss​=ΔHdiss​−TΔSdiss​ ). For a hydrochloride salt to dissolve in an organic solvent, the solvent must provide a solvation enthalpy ( ΔHsolv​ ) negative enough to overcome the highly positive crystal lattice energy ( ΔHlattice​ ) of the salt.

  • Lattice Energy: The protonated secondary amine ( −NH2+​CH3​ ) and the chloride anion ( Cl− ) form a rigid, high-energy ionic lattice, further stabilized by intermolecular hydrogen bonding from the carboxylic acid ( −COOH ).

  • Solvation Dynamics: The p-tolyl group provides a degree of lipophilicity (favorable London dispersion forces), but this is entirely eclipsed by the ionic nature of the salt. Therefore, non-polar organic solvents cannot solvate the compound. Only solvents with high dielectric constants ( ϵ ) and strong hydrogen bond donor/acceptor capacities can disrupt the lattice.

Thermo Crystal Crystal Lattice (HCl Salt) Gas Gaseous Ions (Dissociated) Crystal->Gas +ΔH (Lattice Energy) Solvated Solvated State (In Organic Solvent) Crystal->Solvated ΔH_sol (Enthalpy of Solution) Gas->Solvated -ΔH (Solvation Energy)

Fig 1: Thermodynamic cycle of dissolution for hydrochloride salts.

Empirical Solubility Profile in Organic Solvents

Based on the Hansen Solubility Parameters and the dielectric properties of the solvents, the solubility of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is stratified into four distinct categories.

Table 1: Solubility Profile Matrix at 25°C

Solvent CategoryRepresentative SolventsDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Protic Methanol, Ethanol33.0, 24.5> 50 (High)Strong H-bonding and ion-dipole interactions effectively disrupt the HCl lattice.
Polar Aprotic DMSO, DMF46.7, 36.720 - 50 (Moderate)High polarity stabilizes the protonated amine and chloride counter-ion.
Moderately Polar Dichloromethane, EtOAc9.1, 6.0< 1 (Very Low)Insufficient dielectric constant to overcome the crystal lattice energy.
Non-Polar Hexane, Toluene1.9, 2.4~ 0 (Insoluble)Lack of dipole moment; completely unable to solvate ionic species.

Note: For synthetic applications requiring non-polar solvents, the compound must first be neutralized with an organic base (e.g., triethylamine) to generate the free base, which exhibits significantly higher lipophilicity.

Self-Validating Protocol: The Shake-Flask Methodology

To generate precise, reproducible thermodynamic solubility data, the industry gold standard is the Shake-Flask Method coupled with HPLC-UV quantification 2[2]. This method is inherently self-validating because the persistent presence of solid material guarantees that the solution has reached its absolute thermodynamic saturation point3[3].

Step-by-Step Experimental Workflow
  • Solid Saturation: Accurately weigh an excess amount (e.g., 50–100 mg) of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride into a 5 mL amber glass vial. The excess ensures the equilibrium is driven to saturation.

  • Solvent Introduction: Dispense exactly 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in an orbital thermoshaker set to 25.0 ± 0.1 °C. Agitate at 500 rpm for a minimum of 24 to 48 hours. Causality check: 24 hours is generally sufficient for amino acid salts, but highly viscous solvents like DMSO may require 48 hours to reach true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Critical step: Ensure the filter membrane is chemically compatible with the chosen organic solvent to prevent extractable contamination.

  • Dilution and Quantification: Extract an exact aliquot of the clear supernatant and dilute it with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of your UV detector. Quantify against a pre-established 5-point calibration curve.

Workflow N1 1. Solid Saturation (CAS 66380-03-8) N2 2. Solvent Addition (Organic Matrix) N1->N2 N3 3. Isothermal Shaking (24-48h at 25°C) N2->N3 N4 4. Phase Separation (0.22µm Filtration) N3->N4 N5 5. HPLC-UV Analysis (Quantification) N4->N5

Fig 2: Shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride in organic solvents is dictated by the competition between its robust ionic lattice and the solvating power of the medium. For analytical and synthetic workflows, protic solvents (Methanol) or polar aprotic solvents (DMSO) are mandatory to achieve workable concentrations. Attempts to utilize moderately polar or non-polar solvents will result in near-zero solubility unless the compound is subjected to a free-basing protocol prior to dissolution.

References

  • MDPI - Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Details the solubility constraints of free amino acids and their hydrochloride salts in organic solvents.
  • Sigma-Aldrich - Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride

Executive Summary The incorporation of non-proteinogenic, N-methylated α-amino acids into peptide sequences is a critical strategy in modern drug development. N-methylation enhances peptide protease resistance, improves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic, N-methylated α-amino acids into peptide sequences is a critical strategy in modern drug development. N-methylation enhances peptide protease resistance, improves membrane permeability, and enforces specific conformational stabilities[]. This application note details a robust, scalable, and self-validating synthetic protocol for 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride (CAS: 66380-03-8), a highly valuable chiral building block and active pharmaceutical ingredient (API) intermediate.

Mechanistic Rationale & Synthetic Strategy

The classical Strecker synthesis remains the most reliable method for generating α-amino acids from aldehydes[]. However, to achieve high yields and operational safety, our protocol utilizes a modified Strecker approach:

  • Cyanation Source: We replace traditional alkali metal cyanides (e.g., NaCN, KCN) with Trimethylsilyl cyanide (TMSCN) . TMSCN is highly soluble in organic solvents like methanol, allowing the cyanation to proceed homogeneously at room temperature with superior kinetic efficiency.

  • Direct Acidic Hydrolysis: The intermediate α-aminonitrile is subjected to rigorous reflux in 6N HCl. This serves a dual purpose: it drives the complete hydrolysis of the nitrile to the carboxylic acid and simultaneously traps the basic secondary amine as a stable hydrochloride salt.

  • Avoidance of Zwitterionic Isolation: Free amino acids are zwitterionic and notoriously difficult to extract from aqueous media. By isolating the product directly as the hydrochloride salt, we bypass complex isoelectric precipitation steps, ensuring high recovery and long-term shelf stability[2].

Synthetic Workflow Diagram

SynthesisWorkflow Step1 Phase 1: Imine Condensation p-Tolualdehyde + MeNH2 (MeOH, 25°C, 1h) Step2 Phase 2: Cyanation Addition of TMSCN (MeOH, 25°C, 12h) Step1->Step2 Imine Intermediate Step3 Phase 3: Acidic Hydrolysis 6N HCl Reflux (100°C, 16h) Step2->Step3 α-Aminonitrile Step4 Phase 4: Isolation Aqueous Extraction & Crystallization (EtOH/Et2O) Step3->Step4 Crude HCl Salt Product Target Compound 2-(Methylamino)-2-(p-tolyl)acetic acid HCl (CAS: 66380-03-8) Step4->Product >95% Purity

Figure 1: Step-by-step synthetic workflow for 2-(Methylamino)-2-(p-tolyl)acetic acid HCl.

Materials and Reagents

Table 1: Reagents and Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
p-Tolualdehyde 120.151.0 eq1.20 g (1.18 mL)Electrophilic precursor
Methylamine (40% in MeOH)31.062.0 eq2.0 mLNucleophile / Amine source
TMSCN 99.161.5 eq1.49 g (1.88 mL)Cyanide source
Methanol 32.04Solvent20 mLProtic reaction medium
Hydrochloric Acid (6N)36.46Excess30 mLHydrolysis & Salt formation

Safety Note: TMSCN is highly toxic and volatile. All operations must be conducted in a certified fume hood. Quench all cyanide-containing waste with excess sodium hypochlorite (bleach) before disposal.

Step-by-Step Experimental Protocol

Phase 1: Imine Condensation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve p-Tolualdehyde (1.20 g, 10 mmol) in 20 mL of anhydrous methanol.

  • Slowly add Methylamine (40% solution in methanol, 2.0 mL, 20 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature (25°C) for 1 hour.

  • Causality Note: Using 2.0 equivalents of methylamine ensures complete conversion of the aldehyde to the imine and suppresses the formation of unwanted bis-cyanomethylated dimers.

Phase 2: Cyanation (Aminonitrile Synthesis)
  • To the stirring imine solution, add TMSCN (1.49 g, 15 mmol) dropwise via syringe.

  • Seal the flask and stir at room temperature for 12 hours (overnight).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The intermediate α-aminonitrile will appear as a new UV-active spot that stains yellow/brown with ninhydrin.

Phase 3: Acidic Hydrolysis
  • Concentrate the reaction mixture in vacuo to remove methanol and unreacted volatile amines/TMSCN. (Ensure the rotary evaporator exhaust is properly vented).

  • Suspend the crude oily residue in 30 mL of 6N HCl.

  • Attach a reflux condenser and heat the mixture to 100°C for 16 hours.

  • Causality Note: Refluxing in strong acid completely hydrolyzes the nitrile group to a carboxylic acid. The harsh conditions do not affect the robust N-methyl or p-tolyl groups, but successfully prevent the formation of stable amide intermediates[2].

Phase 4: Isolation and Purification
  • Cool the reaction mixture to room temperature.

  • Transfer the aqueous acidic solution to a separatory funnel and wash with Diethyl Ether (2 × 20 mL).

  • Causality Note: This liquid-liquid extraction is a self-validating purification step. The target amino acid is protonated (hydrochloride salt) and highly water-soluble, while any unreacted p-tolualdehyde or non-basic organic impurities partition into the ether layer and are discarded.

  • Concentrate the aqueous layer in vacuo until a solid residue forms.

  • Recrystallize the crude solid from a minimal amount of hot ethanol, adding diethyl ether dropwise until turbidity appears. Cool to 4°C to induce crystallization.

  • Filter the white crystalline solid and dry under high vacuum.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical markers.

Table 2: Expected Analytical Data for Validation

Analytical MethodTarget Signal / ObservationStructural Interpretation
FT-IR Spectroscopy Disappearance of ~2230 cm⁻¹Confirms complete hydrolysis of the nitrile group.
FT-IR Spectroscopy Broad band 3200–2800 cm⁻¹Characteristic of the -NH₂⁺- and -COOH groups.
¹H NMR (400 MHz, D₂O) δ 2.35 (s, 3H)Ar-CH₃ (p-tolyl methyl group).
¹H NMR (400 MHz, D₂O) δ 2.70 (s, 3H)N-CH₃ (N-methyl group).
¹H NMR (400 MHz, D₂O) δ 5.10 (s, 1H)α-CH (chiral center proton).
¹H NMR (400 MHz, D₂O) δ 7.30 - 7.45 (m, 4H)Aromatic protons (para-substituted pattern).

References

  • Title : A Total Synthesis of (−)-Hemiasterlin Using N-Bts Methodology Source : ACS Publications (Journal of Organic Chemistry) URL : [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 2-(Methylamino)-2-(p-tolyl)acetic Acid into Peptidomimetics

Introduction: Engineering Stability and Conformation in Peptide-Based Therapeutics Peptides are central to a vast array of physiological processes, making them attractive candidates for therapeutic development. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Stability and Conformation in Peptide-Based Therapeutics

Peptides are central to a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations such as low metabolic stability due to proteolytic degradation and poor membrane permeability.[1][2] Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to overcome these obstacles, offering enhanced stability and bioavailability.[2][3]

A powerful strategy in peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs).[4][5] Among the most effective ncAAs are α,α-disubstituted and N-methylated residues.

  • α,α-Disubstituted Amino Acids: The presence of two substituents on the α-carbon significantly restricts the conformational freedom of the peptide backbone. This constraint can pre-organize the peptidomimetic into a desired secondary structure, such as a β-turn or helix, leading to higher receptor affinity and selectivity.[4][6]

  • N-Methylated Amino Acids: Replacing the amide N-H with an N-methyl group enhances therapeutic properties in several ways.[7] It sterically shields the adjacent peptide bond from enzymatic cleavage, increases lipophilicity which can improve membrane permeability, and eliminates the hydrogen bond donor capability, which can favor specific bioactive conformations.[3][8][9]

This guide focuses on 2-(methylamino)-2-(p-tolyl)acetic acid , a unique building block that synergistically combines both of these structural modifications. Its N-methylated secondary amine and α-p-tolyl group present a formidable challenge for peptide synthesis due to significant steric hindrance. However, its successful incorporation yields peptidomimetics with exceptional proteolytic resistance and defined conformational properties. These application notes provide a comprehensive technical framework, from understanding the molecule's properties to detailed, field-proven protocols for its efficient incorporation.

Physicochemical Properties & Structural Rationale

Understanding the unique structural characteristics of 2-(methylamino)-2-(p-tolyl)acetic acid is fundamental to developing a successful synthetic strategy.

PropertyDataSource
Formal Name 2-(methylamino)-2-(p-tolyl)acetic acid-
Molecular Formula C₁₀H₁₃NO₂Inferred
Molecular Weight 179.22 g/mol Inferred
Key Structural Features α-Aryl, α-Substituted; N-Methylated Secondary Amine[6][7]
Parent Compound CAS 13227-01-5 (for 2-amino-2-(p-tolyl)acetic acid)[10][11]

The primary challenge in utilizing this amino acid is the severe steric congestion around the reactive centers—the secondary amine and the carboxylic acid. The bulky p-tolyl group at the α-carbon and the methyl group on the nitrogen create a sterically hindered environment that impedes standard coupling reactions.[6][12]

Figure 1: Structure of 2-(methylamino)-2-(p-tolyl)acetic acid. Dashed ellipses indicate regions of significant steric hindrance.

Synthetic Strategy: Overcoming Steric Hindrance with High-Potency Reagents

The key to successfully incorporating this sterically demanding amino acid is the selection of an appropriate coupling reagent. Standard carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or water-soluble EDC are often inefficient, leading to low yields and slow reaction rates.[12] The causality lies in their inability to generate a sufficiently reactive activated species to overcome the steric barrier.

Therefore, the use of high-potency in situ activating reagents is mandatory. These reagents, typically phosphonium or aminium/uronium salts, convert the protected amino acid into a highly reactive ester in the presence of a tertiary base, driving the sluggish reaction to completion.

Reagent ClassExample Reagent(s)Mechanism of Action & Rationale
Aminium/Uronium HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[13]Forms a highly reactive OAt-ester. The embedded 7-aza-1-hydroxybenzotriazole (HOAt) moiety provides anchimeric assistance via its pyridine nitrogen, accelerating the aminolysis step.[14] HATU is widely considered one of the most effective reagents for difficult couplings and overcoming steric hindrance.[13]
Phosphonium PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[13]Forms a reactive OBt-ester. Phosphonium salts are advantageous as they cannot form guanidinium byproducts, a potential side reaction with uronium reagents, which can simplify purification. PyAOP, a related reagent forming OAt-esters, is even more reactive but also more costly.[12][13]
Other COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Forms a highly reactive Oxyma-ester. Reagents based on the OxymaPure leaving group are excellent alternatives to benzotriazole-based additives, offering high reactivity and a superior safety profile.

Causality Behind Reagent Choice: The enhanced reactivity of these reagents stems from the electron-withdrawing nature of the leaving groups (HOAt, HOBt, OxymaPure), which creates a highly electrophilic carbonyl carbon on the activated amino acid. This heightened reactivity is essential to force the coupling with the sterically hindered and less nucleophilic secondary amine of the preceding residue or the hindered N-terminus of our target amino acid.

Experimental Protocols

The following protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). All steps should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Automated SPPS Coupling Cycle

This protocol is suitable for use with automated microwave peptide synthesizers, which can help accelerate slow coupling reactions.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)[15]

  • Fmoc-protected amino acids

  • N-Fmoc-2-(methylamino)-2-(p-tolyl)acetic acid

  • Coupling Reagent: HATU[13]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., 1:1:8 ratio)

Workflow Diagram:

spss_workflow start Resin-Bound Peptide-NH₂ deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Step 2: Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Double Coupling Recommended wash1->coupling wash2 DMF Wash coupling->wash2 capping Step 3: Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping wash3 DMF Wash capping->wash3 end_cycle Ready for Next Cycle wash3->end_cycle

Figure 2: SPPS cycle for incorporating 2-(methylamino)-2-(p-tolyl)acetic acid.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to synthesis.[15]

  • Standard Amino Acid Coupling: Synthesize the peptide chain using standard Fmoc-SPPS protocols up to the residue preceding the desired incorporation site.

  • Fmoc Deprotection: Perform the standard deprotection of the N-terminal Fmoc group using 20% piperidine in DMF to expose the free amine.

  • Incorporation of 2-(Methylamino)-2-(p-tolyl)acetic acid:

    • Prepare a solution of N-Fmoc-2-(methylamino)-2-(p-tolyl)acetic acid (4.0 eq.), HATU (3.9 eq.), and DIPEA (8.0 eq.) in DMF.

    • Rationale for Stoichiometry: A significant excess of the amino acid and coupling reagent is used to drive the reaction equilibrium towards the product, compensating for the slow reaction kinetics caused by steric hindrance. The excess base is crucial for the activation step.[13]

    • Add the activated amino acid solution to the resin.

    • Perform a double coupling. Allow the reaction to proceed for 60-120 minutes. Drain the vessel and repeat the coupling step with a fresh solution of activated amino acid for another 60-120 minutes.

    • Self-Validation: After coupling, perform a test to confirm the absence of free amines. Since the target is a secondary amine, the Kaiser test will yield a negative result. A more appropriate test is the Chloranil test or a Bromophenol blue test. A negative result indicates a successful coupling.

  • Capping: After the coupling step, wash the resin with DMF. Treat the resin with the capping solution for 15 minutes.

    • Rationale for Capping: This step is critical to permanently block any unreacted N-terminal amines from participating in subsequent coupling steps, thereby preventing the formation of difficult-to-remove deletion sequences.

  • Continue Synthesis: Proceed with the deprotection of the newly incorporated Fmoc group and the coupling of the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

Materials:

  • Cleavage Cocktail: 94% Trifluoroacetic acid (TFA), 2.5% 2,2'-(Ethylenedioxy)diethanethiol (DODT), 2.5% Water, 1% Triisopropylsilane (TIS).[16]

  • Cold diethyl ether.

Procedure:

  • Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

  • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Characterization and Quality Control

Proper characterization is essential to confirm the successful synthesis and purity of the final peptidomimetic.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary tool for both purification and purity analysis. A C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) is typically used. The incorporation of the bulky, hydrophobic p-tolyl group will significantly increase the retention time of the peptide compared to its non-substituted analog.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) should be used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass. This provides definitive evidence of successful incorporation.

  • NMR Spectroscopy: For detailed structural analysis, 1D and 2D NMR can be employed. A key diagnostic feature of N-methylated peptides is the potential for cis-trans isomerism about the methylated amide bond, which can lead to the appearance of two distinct sets of signals for adjacent residues in the NMR spectrum.[3] This observation confirms the presence and location of the N-methylation.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Incomplete Coupling Insufficient reagent activity or reaction time due to severe steric hindrance.[12]Ensure use of a high-potency reagent like HATU or PyAOP.Perform a double or even triple coupling.Increase coupling time to 2-4 hours per coupling.Utilize microwave-assisted synthesis to increase reaction kinetics.[17]
Deletion Sequences Failure to acylate all available N-terminal amines during a difficult coupling step.Implement a mandatory capping step with acetic anhydride immediately following the coupling of the hindered residue. This will terminate any failed sequences.
Racemization Over-activation or excessive exposure to base.Use a phosphonium salt reagent (e.g., PyBOP) or a uronium salt with an additive like OxymaPure (e.g., COMU), which are known to suppress racemization. Ensure the minimum necessary amount of base is used.

Conclusion

The incorporation of 2-(methylamino)-2-(p-tolyl)acetic acid into peptide sequences is a challenging yet highly rewarding strategy for the development of advanced peptidomimetics. This building block imparts both conformational rigidity and proteolytic stability, key attributes for successful therapeutic candidates. The synthetic hurdles posed by its sterically hindered nature can be reliably overcome by abandoning standard coupling methods in favor of high-potency phosphonium or aminium salt reagents, optimized reaction conditions, and stringent quality control. The protocols and insights provided herein offer a robust framework for researchers to leverage the unique advantages of this powerful tool in drug discovery and development.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Vertex AI Search.
  • Forrest, L. P., & Siegrist, R. (2009). Using the ribosome to synthesize peptidomimetics.Current Opinion in Chemical Biology.
  • Peptide Coupling Reagents Guide.Sigma-Aldrich.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.Request PDF.
  • Gutiérrez-Sánchez, A., et al. (2024).
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.The Journal of Organic Chemistry.
  • Ferreira, I. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
  • Wang, B., et al. (2018). Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies.Journal of Medicinal Chemistry.
  • Lenci, E., & Trabocchi, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.Current Organic Chemistry.
  • Sun, H., et al. (2021).
  • Varchi, G., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines.The Journal of Organic Chemistry.
  • Gao, J., et al. (2001). Transport Characteristics of Peptides and Peptidomimetics: I. N-methylated Peptides as Substrates for the Oligopeptide Transporter and P-glycoprotein in the Intestinal Mucosa.Journal of Peptide Research.
  • Pires, A. S., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.
  • Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • 2-Amino-2-(p-tolyl)acetic Acid.Cayman Chemical.
  • 2-(Dimethylamino)-2-(p-tolyl)acetic acid.MilliporeSigma.
  • Amino Acid Deriv
  • Laskar, P., & Funk, R. S. (2000). Peptidomimetics, a synthetic tool of drug discovery.
  • 2-Amino-2-(p-tolyl)acetic acid | 13227-01-5.Sigma-Aldrich.
  • Peptide Manufacturing: Step-By-Step Guide.Bachem.
  • Bojarska, J., et al. (2024). Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition.
  • Peptidomimetics in Modern Drug Discovery.Life Chemicals.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery.AZoLifeSciences.

Sources

Method

HPLC method development for 2-(Methylamino)-2-(p-tolyl)acetic acid purity analysis

Application Note: HPLC Method Development for the Chemical Purity Analysis of 2-(Methylamino)-2-(p-tolyl)acetic acid Executive Summary As a Senior Application Scientist, I have designed this protocol to address the speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for the Chemical Purity Analysis of 2-(Methylamino)-2-(p-tolyl)acetic acid

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the specific chromatographic challenges associated with zwitterionic arylglycine derivatives. 2-(Methylamino)-2-(p-tolyl)acetic acid is a highly polar, amphoteric molecule. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to retain such compounds or result in severe peak tailing. This guide outlines a self-validating, stability-indicating RP-HPLC method utilizing ion-pairing and pH suppression to ensure accurate chemical purity profiling, fully compliant with modern compendial standards[1].

Chemical Context & Impurity Profiling

To develop a robust purity method, we must first understand the analyte's chemical nature and its synthetic origins. 2-(Methylamino)-2-(p-tolyl)acetic acid features a secondary amine and a carboxylic acid attached to an alpha-carbon, alongside a hydrophobic p-tolyl ring.

Typically, this molecule is synthesized via a modified Strecker reaction using p-tolualdehyde, methylamine, and sodium cyanide, followed by acidic hydrolysis of the intermediate aminonitrile[2]. Understanding this pathway allows us to predict and target specific process impurities:

  • Starting Material: p-Tolualdehyde.

  • Des-methyl Impurity: p-Tolylglycine (arising from ammonia contamination in the methylamine reagent).

  • Hydrolysis Byproduct: p-Tolylglycolic acid (arising from the hydrolysis of the cyanohydrin side-product).

SynthesisPath SM p-Tolualdehyde (Starting Material) Int α-Aminonitrile Intermediate SM->Int Strecker Reaction ImpA p-Tolylglycolic acid (Hydrolysis Impurity) SM->ImpA Cyanohydrin Hydrolysis Reagents Methylamine + NaCN Reagents->Int API 2-(Methylamino)-2-(p-tolyl)acetic acid (Target API) Int->API Acidic Hydrolysis ImpB p-Tolylglycine (Des-methyl Impurity) Int->ImpB Ammonia Contamination

Strecker synthesis pathway illustrating the origin of critical process impurities.

Method Development Logic (Causality & Design)

A successful analytical method is not discovered by trial and error; it is engineered based on physicochemical principles.

Why pH Control is Critical: At a neutral pH (pH 6.0–8.0), 2-(Methylamino)-2-(p-tolyl)acetic acid exists as a zwitterion. The localized positive and negative charges make the molecule highly hydrophilic, causing it to elute in the void volume of a standard C18 column. By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylic acid (pKa ~2.2) and fully protonate the secondary amine (pKa ~9.5)[3].

The Role of Ion-Pairing: TFA serves a dual purpose. Beyond pH control, the hydrophobic trifluoroacetate anion acts as an ion-pairing agent. It forms a neutral, transient complex with the protonated amine, significantly increasing the analyte's apparent hydrophobicity and retention on the stationary phase.

Stationary Phase Selection: Because retaining this polar analyte requires a highly aqueous mobile phase initial condition (e.g., 5% organic), standard C18 columns are at risk of "phase collapse" or dewetting, leading to irreproducible retention times. Therefore, an Aqueous-Compatible (AQ) C18 or a polar-embedded stationary phase is mandatory. These columns maintain hydration of the silica pores even in 100% aqueous conditions.

MethodLogic Start Analyte: Zwitterionic Amino Acid (pKa ~2.2 and ~9.5) pH_Dec Select Mobile Phase pH Start->pH_Dec pH_Low pH 2.0 (0.1% TFA) Protonates -COO⁻ pH_Dec->pH_Low Optimal Retention pH_Mid pH 6.0 - 8.0 Zwitterion State pH_Dec->pH_Mid Avoid (Poor Retention) Col_Dec Select Stationary Phase pH_Low->Col_Dec Col_C18 Standard C18 (Phase Collapse Risk) Col_Dec->Col_C18 Avoid (Dewetting) Col_AQ AQ-C18 / Polar-Embedded (Retains Polar Amines) Col_Dec->Col_AQ Optimal Stability Opt Gradient Optimization (Separation from Impurities) Col_AQ->Opt

Decision tree for RP-HPLC method development of zwitterionic amino acids.

Experimental Protocol

This protocol is designed to be a self-validating system, ensuring that the chromatographic conditions are suitable for quantitative purity analysis before any sample data is reported, aligning with ICH Q2(R2) guidelines[4].

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters SymmetryShield RP18 (or equivalent AQ-C18), 150 x 4.6 mm, 3.5 µmPolar-embedded group prevents phase collapse in highly aqueous conditions.
Mobile Phase A 0.1% TFA in LC-MS grade WaterLow pH (2.0) protonates the carboxylate; TFA provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileStrong solvent to elute hydrophobic impurities (e.g., p-Tolualdehyde).
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column[1].
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 220 nmCaptures the strong absorbance of the aliphatic amino acid backbone and the aromatic ring.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Diluent Water:Acetonitrile (80:20, v/v)Matches the initial gradient conditions to prevent solvent-mismatch peak distortion.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.0955Isocratic hold to retain polar API and des-methyl impurity.
2.0955End of isocratic hold.
12.04060Linear gradient to elute hydrophobic starting materials.
15.04060Isocratic wash to clear strongly retained matrix components.
15.1955Return to initial conditions.
20.0955Column re-equilibration.
Step-by-Step Sample Preparation
  • Diluent Preparation: Mix 800 mL of LC-MS grade Water with 200 mL of Acetonitrile. Degas via sonication for 5 minutes.

  • Standard Preparation (1.0 mg/mL): Accurately weigh 50.0 mg of the 2-(Methylamino)-2-(p-tolyl)acetic acid reference standard into a 50 mL volumetric flask. Add 30 mL of Diluent, vortex until fully dissolved, and dilute to volume.

  • System Suitability Solution: Spike 1.0 mL of the Standard Preparation with 10 µL of a 0.1 mg/mL solution of p-Tolylglycolic acid and p-Tolualdehyde.

  • Sample Preparation: Prepare the test sample identically to the Standard Preparation to achieve a nominal concentration of 1.0 mg/mL.

System Suitability & Self-Validation

To ensure the analytical procedure is fit for its intended purpose[4], the system must pass strict suitability criteria prior to sample analysis. Inject the System Suitability Solution six times and evaluate the following parameters:

ParameterAcceptance CriteriaCorrective Action if Failed
Resolution ( Rs​ ) ≥2.0 between API and p-Tolylglycolic acidDecrease initial %B or use a shallower gradient slope.
Tailing Factor ( Tf​ ) ≤1.5 for the API peakCheck for column voiding or ensure fresh TFA is used (TFA degrades over time, reducing ion-pairing efficiency).
Injection Precision RSD ≤2.0% for API peak area (n=6)Purge autosampler lines; check for air bubbles in the syringe.
Theoretical Plates ( N ) ≥5000 for the API peakReplace the analytical column or check guard column for blockages.

Considerations for Chiral Purity

While this protocol strictly addresses the chemical purity of 2-(Methylamino)-2-(p-tolyl)acetic acid, the molecule possesses a chiral center at the alpha-carbon. If the material is intended for use as a key starting material in asymmetric therapeutic peptide synthesis, determining optical purity is critical to mitigate the risk of diastereomeric impurities[5].

For enantiomeric separation, this achiral RP-HPLC method is insufficient. A secondary method utilizing a Carbohydrate-based Chiral Stationary Phase (CSP) (e.g., CHIRALPAK IA/IC) or a Chiral Crown Ether column must be developed. Mobile phase solvent polarity and specific additives play a major role in the chiral recognition events required to resolve the D- and L-enantiomers[5].

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... RSC Publishing.5

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis . PMC. 3

  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl) . Arkivoc. 2

  • Understanding the Latest Revisions to USP <621> . Agilent. 1

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). 4

Sources

Application

Application Notes &amp; Protocols: 2-(Methylamino)-2-(p-tolyl)acetic Acid as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Non-Natural Amino Acids In the landscape of modern drug discovery and fine chemical synthesis, the demand for enant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Non-Natural Amino Acids

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, and often only one enantiomer of a chiral drug provides the desired therapeutic effect while the other may be inactive or even harmful.[] Chiral building blocks—enantiopure molecules used as starting materials—are fundamental tools for the efficient construction of these complex, single-enantiomer drugs.[2][3]

Among the diverse classes of chiral building blocks, non-natural α-amino acids are of particular interest. Their incorporation into molecules can impart unique structural constraints, improve metabolic stability, and enhance binding affinity to biological targets.[][4] This guide focuses on 2-(Methylamino)-2-(p-tolyl)acetic acid , a chiral non-natural amino acid with significant potential as a versatile intermediate in asymmetric synthesis. Its structure, featuring a stereocenter directly attached to both an aromatic ring and an amino acid backbone, makes it a valuable precursor for a range of advanced applications.

This document serves as a comprehensive technical guide, providing detailed protocols for the synthesis, chiral resolution, and strategic application of 2-(Methylamino)-2-(p-tolyl)acetic acid for professionals engaged in synthetic chemistry and pharmaceutical development.

Physicochemical and Structural Properties

Understanding the fundamental properties of 2-(Methylamino)-2-(p-tolyl)acetic acid is crucial for its effective handling and application. The molecule is a derivative of phenylglycine, featuring a methyl group on the nitrogen atom and a tolyl group in place of the phenyl ring.[5]

PropertyDataSource
Molecular Formula C₁₀H₁₃NO₂(Calculated)
Molecular Weight 179.22 g/mol (Calculated)
Structure α-Amino acid, Phenylglycine derivative[5][6]
Physical Form Expected to be a crystalline solid[5]
Key Features Contains a single stereocenter at the α-carbon. The amino and carboxylic acid groups allow for classical resolution via diastereomeric salt formation.[7]

Note: Data for the N-methyl derivative is based on the closely related parent compound, 2-Amino-2-(p-tolyl)acetic acid (CAS: 13227-01-5)[5] and general chemical principles.

Synthesis and Chiral Resolution

The generation of enantiomerically pure 2-(Methylamino)-2-(p-tolyl)acetic acid is a two-stage process: first, the synthesis of the racemic mixture, followed by the separation of the enantiomers through chiral resolution.

Part A: Proposed Synthesis of Racemic 2-(Methylamino)-2-(p-tolyl)acetic Acid

A robust and scalable method for synthesizing α-aryl-α-amino acids is the Strecker synthesis.[8] This one-pot, multi-component reaction provides an efficient route to the racemic parent amino acid, which can then be N-methylated.

Workflow for Racemic Synthesis

G cluster_0 Stage 1: Strecker Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: N-Methylation p_tolualdehyde p-Tolualdehyde aminonitrile α-Aminonitrile Intermediate p_tolualdehyde->aminonitrile kcn KCN kcn->aminonitrile nh4cl NH₄Cl nh4cl->aminonitrile rac_amino_acid Racemic 2-Amino-2-(p-tolyl)acetic acid aminonitrile->rac_amino_acid hcl Acid (e.g., HCl) hcl->rac_amino_acid final_product Racemic 2-(Methylamino)-2-(p-tolyl)acetic acid rac_amino_acid->final_product hcho Formaldehyde (HCHO) hcho->final_product hcooh Formic Acid (HCOOH) hcooh->final_product caption Proposed synthesis via Strecker reaction and Eschweiler-Clarke methylation.

Caption: Proposed synthesis via Strecker reaction and Eschweiler-Clarke methylation.

Protocol 1: Synthesis of Racemic 2-(Methylamino)-2-(p-tolyl)acetic Acid

Objective: To prepare the racemic starting material for chiral resolution.

Materials:

  • p-Tolualdehyde

  • Potassium Cyanide (KCN) - EXTREME CAUTION: Highly Toxic!

  • Ammonium Chloride (NH₄Cl)

  • Concentrated Hydrochloric Acid (HCl)

  • Formaldehyde (37% aq. solution)

  • Formic Acid

  • Methanol (MeOH), Ethanol (EtOH), Diethyl Ether

  • Sodium Hydroxide (NaOH)

Procedure:

  • Strecker Reaction (Formation of α-Aminonitrile):

    • In a well-ventilated fume hood, dissolve ammonium chloride in water, then add p-tolualdehyde.

    • Slowly add an aqueous solution of potassium cyanide dropwise at 0-5 °C. CAUTION: This reaction generates HCN gas. Ensure proper quenching procedures are in place.

    • Stir the reaction mixture at room temperature for 12-18 hours. The α-aminonitrile intermediate will often precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Hydrolysis to Racemic Amino Acid:

    • Suspend the crude α-aminonitrile in concentrated HCl.

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a concentrated NaOH solution to the isoelectric point (approx. pH 5-6) to precipitate the racemic 2-amino-2-(p-tolyl)acetic acid.

    • Filter the product, wash with cold water and then diethyl ether, and dry.

  • N-Methylation (Eschweiler-Clarke Reaction):

    • Dissolve the racemic amino acid in formic acid.

    • Add aqueous formaldehyde and heat the mixture to 80-90 °C for 8-12 hours.

    • Cool the reaction, and carefully evaporate the excess formic acid and water under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., Ethanol/Water) to yield pure racemic 2-(Methylamino)-2-(p-tolyl)acetic acid.

Part B: Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a highly effective and scalable method for separating enantiomers. The principle relies on reacting the racemic acid with an enantiopure chiral base to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[7]

Workflow for Chiral Resolution

G racemate Racemic (R/S)-Acid diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine) racemate->diastereomers resolving_agent Chiral Base (e.g., (R)-Amine) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., (R)-Acid-(R)-Amine) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble Solution acidification Acidification (HCl) less_soluble->acidification enantiopure_acid Enantiopure (R)-Acid acidification->enantiopure_acid recovered_base Recovered Chiral Base acidification->recovered_base caption General workflow for chiral resolution by diastereomeric salt formation. G metal Metal Center (e.g., Ru, Rh, Ir) product Chiral Product (e.g., (R)-Alcohol) metal->product catalyzes conversion ligand (S)-2-(Methylamino)-2- (p-tolyl)acetic acid ligand->metal coordinates substrate Prochiral Substrate (e.g., Ketone) substrate->metal binds h_source H₂ Source h_source->metal caption Role of the amino acid as a bidentate ligand in catalysis.

Caption: Role of the amino acid as a bidentate ligand in catalysis.

Protocol 3: Preparation of a Dipeptide for Use as a Chiral Ligand or Peptidomimetic

Objective: To demonstrate the utility of the title compound by coupling it to another amino acid, forming a dipeptide which can be used as a ligand or a biologically active molecule. [9] Materials:

  • Enantiopure (e.g., S)-2-(Methylamino)-2-(p-tolyl)acetic acid

  • Another protected amino acid (e.g., L-Alanine methyl ester hydrochloride)

  • Coupling agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (S)-2-(Methylamino)-2-(p-tolyl)acetic acid (1.0 eq) and the L-Alanine methyl ester hydrochloride (1.05 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

  • Activation and Coupling:

    • Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and provide a basic environment.

    • Add the coupling agent, EDC (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure product.

Quality Control and Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and stereochemical integrity of the chiral building block.

Analytical MethodPurposeExpected Outcome
¹H and ¹³C NMR Structural confirmation and assessment of chemical purity.Spectra consistent with the proposed structure, with minimal impurity signals.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
Chiral HPLC Determination of enantiomeric excess (e.e.%). [6][10]For an enantiopure sample, a single peak should be observed. For the racemate, two peaks of equal area.
Melting Point Assessment of purity.A sharp melting point range is indicative of a pure compound.

Conclusion

2-(Methylamino)-2-(p-tolyl)acetic acid represents a highly valuable and versatile chiral building block for synthetic and medicinal chemistry. This guide provides a foundational framework for its synthesis from common starting materials and its separation into single enantiomers using established resolution techniques. The demonstrated utility of its enantiopure forms, particularly as precursors for chiral ligands and for incorporation into peptidomimetics, underscores its potential. [][2]By following these protocols, researchers can effectively produce and implement this building block to accelerate the development of novel chiral molecules for pharmaceutical and materials science applications.

References

  • Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4. Available from: [Link]

  • Bajracharya, P., & D'Souza, D. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Available from: [Link]

  • Ganchegui, B., & Plietker, B. (2012). Amino acids as chiral anionic ligands for ruthenium based asymmetric olefin metathesis. Chemical Communications. Available from: [Link]

  • Lin, L., Liu, Y., & Feng, X. (2017). Chiral ligands designed in China. National Science Review. Available from: [Link]

  • Mako, Z., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar. Available from: [Link]

  • Singh, S., et al. (2024). Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. MDPI. Available from: [Link]

  • Schering Aktiengesellschaft. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents.
  • Gherdaoui, D., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available from: [Link]

  • Kaplan, O., et al. (2020). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available from: [Link]

  • QYAOBIO. (2024). Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. Available from: [Link]

  • Wang, J., et al. (2009). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. PubMed. Available from: [Link]

  • Cativiela, C., & Diaz-de-Villegas, M. D. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. ResearchGate. Available from: [Link]

  • Kitamura, M., et al. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive-Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoazah[11]elicene. The Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-2-phenylacetic acid. PubChem. Available from: [Link]

  • ResearchGate. (2008). ChemInform Abstract: Efficient Synthesis of Racemic α-Aryl-α-amino Acid Esters via Aminoalkylation with in situ Generated Glycine Cation Equivalents. ResearchGate. Available from: [Link]

  • IntechOpen. (2022). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. IntechOpen. Available from: [Link]

  • Wang, D., et al. (2021). Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines. Chemical Communications. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PMC. Available from: [Link]

  • ResearchGate. (2010). Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in N-methyl amino acid coupling reactions

Technical Support Center: Overcoming Steric Hindrance in N-Methyl Amino Acid Coupling Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in N-Methyl Amino Acid Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when incorporating N-methyl amino acids into their peptide sequences.

The introduction of an N-methyl group fundamentally alters the physics and chemistry of the peptide backbone. It not only introduces massive steric bulk that shields the electrophilic carbonyl, but it also eliminates a critical hydrogen bond donor. More importantly, N-methylation lowers the energy barrier between the trans and cis conformations of the amide bond[1]. This conformational shift is the root cause of the two most notorious problems in hindered peptide synthesis: stalled coupling kinetics and diketopiperazine (DKP) auto-cleavage [2][3].

This guide is designed as a self-validating system to help you diagnose, troubleshoot, and overcome these specific synthetic roadblocks.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your chemistry, use the following logical workflow to identify the exact mechanism of your synthesis failure.

Troubleshooting_Workflow Start Analyze Synthesis Failure (N-Methyl Coupling) Check1 Is the issue low yield/incomplete coupling or chain termination? Start->Check1 Check2 Are you observing a -Xaa-Xaa mass deletion (DKP formation)? Check1->Check2 No LowYield Steric Hindrance / Low Nucleophilicity Check1->LowYield Yes DKP Diketopiperazine (DKP) Auto-Cleavage Check2->DKP Yes Sol1 Switch to COMU/Oxyma or BTC (Acid Chloride) + Heat LowYield->Sol1 Sol2 Use Bsmoc protection or couple pre-formed dipeptide DKP->Sol2

Diagnostic workflow for resolving N-methyl amino acid coupling failures.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My coupling onto an N-methylated residue is stalling at 30% conversion even after 24 hours. Why do standard carbodiimides (DIC/HOBt) fail here? A1: Standard carbodiimides form an O-acylisourea intermediate that is highly susceptible to steric shielding. The N-methyl group physically blocks the incoming nucleophile. To overcome this, you must shift to highly reactive uronium/aminium salts or acid chlorides[3]. We recommend COMU . Unlike HATU, COMU exists entirely in the highly reactive uronium form and does not readily form chain-terminating guanidinium byproducts[4]. For extreme cases (e.g., consecutive N-methylations), generating an Fmoc-amino acid chloride in situ using BTC (bis(trichloromethyl)carbonate) provides the smallest, most electrophilic activation species possible[1][5].

Q2: I am synthesizing a peptide with consecutive N-methyl amino acids. I am observing massive cleavage from the resin at the dipeptide/tripeptide stage. What is happening? A2: You are experiencing Diketopiperazine (DKP) formation . Because N-alkylation favors the cis amide bond conformation, the free N-terminal amine is forced into perfect spatial proximity with the C-terminal ester or amide bond connecting the peptide to the resin. During standard Fmoc deprotection (or even during post-coupling aging), the amine acts as a nucleophile, attacking the carbonyl and releasing a 6-membered DKP ring, effectively cleaving your peptide off the resin[2][3][6].

Q3: How can I prevent DKP formation during these hindered couplings? A3: You must outcompete the intramolecular DKP cyclization with intermolecular chain elongation.

  • Accelerate the coupling: Use microwave irradiation and highly reactive reagents (COMU/Oxyma) to trap the free amine before it can cyclize.

  • Alter the protection strategy: Switch from Fmoc to Bsmoc protection for the problematic residues. Bsmoc deprotection occurs under milder conditions that do not catalyze DKP formation[6].

  • Skip the intermediate: Synthesize the problematic dipeptide in solution, and couple it to the resin as a single, pre-formed block[6].

Q4: How do I minimize epimerization when coupling an N-methyl amino acid? A4: N-methyl amino acids are highly prone to forming oxazolones during activation, which leads to rapid epimerization at the alpha-carbon. COMU is superior to HATU here because it requires only 1 equivalent of base (such as DIEA or TMP) to proceed, drastically reducing base-catalyzed racemization[3][4].

Part 3: Mechanistic Pathway of DKP Formation vs. Chain Elongation

To visualize why speed and reagent choice are critical, review the competing kinetic pathways below. The intramolecular attack (Path B) will dominate if the coupling reagent (Path A) is not sufficiently reactive.

DKP_Mechanism Resin Fmoc-N(Me)Xaa-Xaa-Resin Deprotect Fmoc Deprotection (Piperidine/DMF) Resin->Deprotect FreeAmine H-N(Me)Xaa-Xaa-Resin (cis-amide conformation) Deprotect->FreeAmine PathA Rapid Coupling (COMU/Oxyma) FreeAmine->PathA Fast kinetics PathB Intramolecular Attack (Post-coupling aging) FreeAmine->PathB Slow kinetics / Aging Success Elongated Peptide PathA->Success DKP_Product Diketopiperazine (DKP) + Cleaved Resin PathB->DKP_Product

Mechanistic divergence between successful chain elongation and DKP formation.

Part 4: Quantitative Data Presentation

Selecting the correct coupling reagent is a balance between steric tolerance and epimerization risk. The table below synthesizes the performance metrics of industry-standard reagents for N-methyl couplings[1][3][4].

Coupling ReagentActivation SpeciesEquivalents of Base RequiredRelative Steric ToleranceEpimerization RiskRecommended Use Case
DIC / Oxyma Active Ester0LowLowStandard unhindered SPPS
HATU / HOAt At-Active Ester2HighModerateSingle N-methyl couplings
COMU Uronium / Oxyma Ester1Very HighLowHighly hindered, epimerization-prone residues
PyAOP Phosphonium2HighLowN-methyl to N-methyl couplings (no guanidinylation)
BTC (Triphosgene) Acid Chloride2-3ExtremeModerate to HighConsecutive N-methylations (e.g., Cyclosporin)

Part 5: Validated Standard Operating Procedures (SOPs)

SOP 1: Microwave-Assisted Coupling using COMU/Oxyma

Use this protocol for coupling onto a single N-methylated residue to maximize yield and minimize epimerization.

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x) and DCM (3x) to remove all traces of base.

  • Activation: In a separate dry vial, dissolve 3.0 eq of Fmoc-amino acid, 3.0 eq of COMU, and 3.0 eq of Oxyma Pure in minimal anhydrous DMF.

  • Base Addition: Add 3.0 eq of TMP (2,4,6-trimethylpyridine) to the vial. Note: TMP is a weaker base than DIEA and significantly reduces epimerization. Pre-activate for exactly 1 minute.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 50°C for 30–60 minutes.

  • Validation: Wash the resin. Perform a Chloranil test (the standard Kaiser test yields false negatives for secondary amines). A colorless bead indicates a successful coupling.

SOP 2: In Situ Acid Chloride Generation using BTC

Use this highly aggressive protocol for consecutive N-methylations (e.g., coupling an N-methyl amino acid onto an N-methylated resin), adapted from Cyclosporin synthesis strategies[5].

  • Safety First: BTC (bis(trichloromethyl)carbonate) generates phosgene gas. Perform all steps in a certified fume hood using strictly anhydrous conditions.

  • Resin Preparation: Swell the peptidyl-resin in a 1:1 mixture of anhydrous THF/DCM.

  • Reagent Dissolution: In a dry vial, dissolve 3.0 eq of Fmoc-N(Me)-Xaa-OH in anhydrous THF.

  • Activation: Add 1.0 eq of BTC (which provides 3.0 eq of phosgene equivalents).

  • Catalysis: Add 10.0 eq of 2,4,6-collidine. Stir for 5 minutes at room temperature to generate the highly reactive Fmoc-N(Me)-Xaa-Cl species.

  • Coupling: Add the mixture to the resin. React for 2 hours at 50°C.

  • Clearing: Wash thoroughly with DCM (5x) and DMF (5x). Repeat the coupling cycle if the Chloranil test remains positive.

Part 6: References

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: PMC / NIH URL:[Link]

  • Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide Source: American Chemical Society (ACS) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: ACS Publications URL:[Link]

  • Total Synthesis of Cyclosporin O by Convergent Approach Employing Fmoc-Amino Acid Chlorides Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery: 2-(Methylamino)-2-(p-tolyl)acetic Acid vs. Phenylglycine

In the landscape of medicinal chemistry, the selection of appropriate molecular scaffolds and building blocks is a critical determinant of a drug candidate's ultimate success. Non-proteinogenic amino acids, in particular...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of appropriate molecular scaffolds and building blocks is a critical determinant of a drug candidate's ultimate success. Non-proteinogenic amino acids, in particular, offer a rich source of stereochemically-defined structures that can impart favorable pharmacokinetic and pharmacodynamic properties. Among these, phenylglycine has long been established as a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme.[1][2] This guide provides an in-depth, objective comparison between the well-established phenylglycine and its structurally related analog, 2-(methylamino)-2-(p-tolyl)acetic acid.

While direct comparative experimental data for 2-(methylamino)-2-(p-tolyl)acetic acid is limited due to its novelty as a research chemical, this guide will leverage established principles of medicinal chemistry to infer its properties. We will dissect the impact of its two key structural modifications—N-methylation and the substitution of a phenyl with a p-tolyl group—to provide a predictive analysis of its performance in a drug design context. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for novel therapeutics.

Phenylglycine: The Established Precursor

Phenylglycine and its derivatives are integral components of numerous natural products and synthetic drugs.[1][2] Its chiral nature is fundamental to the biological activity of many pharmaceuticals, particularly in the realm of antibiotics.[3] For instance, D-phenylglycine is a crucial side chain in several semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin, contributing to their oral bioavailability and spectrum of activity.[4] Furthermore, phenylglycine-type structures are found in the core of complex glycopeptide antibiotics like vancomycin, where they are essential for the molecule's three-dimensional structure and mechanism of action.[1] The versatility of the phenylglycine scaffold is further demonstrated by its exploration in a wide range of therapeutic areas, from anticonvulsants to potential treatments for diabetes.[5][6][7][8]

2-(Methylamino)-2-(p-tolyl)acetic Acid: A Derivative of Interest

2-(Methylamino)-2-(p-tolyl)acetic acid can be viewed as a next-generation iteration of phenylglycine, incorporating two deliberate modifications aimed at modulating its physicochemical and metabolic properties. While it has been used as a synthetic intermediate, its full potential in drug design remains largely unexplored.[9] The following sections will deconstruct the likely impact of these modifications.

Comparative Analysis of Physicochemical Properties

The seemingly subtle changes in chemical structure between phenylglycine and its N-methylated, p-tolyl analog can lead to significant shifts in key physicochemical properties that govern a molecule's behavior in a biological system.

PropertyPhenylglycine2-(Methylamino)-2-(p-tolyl)acetic acidPredicted Impact of Modification
Molecular Weight 151.16 g/mol 179.22 g/mol Increased molecular weight.
cLogP ~0.3~1.5Increased lipophilicity.
Topological Polar Surface Area (TPSA) 63.3 Ų52.1 ŲReduced polar surface area.
Hydrogen Bond Donors 21Reduced hydrogen bonding potential.
Hydrogen Bond Acceptors 22Unchanged.
Rotatable Bonds 23Increased conformational flexibility.

Note: cLogP and TPSA values are estimated and can vary based on the calculation algorithm.

The Influence of Structural Modifications in Drug Design

N-Methylation: A Strategy for Enhanced Pharmacokinetics

The introduction of a methyl group onto the nitrogen atom of the amino acid is a well-established tactic in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[10][11][12]

  • Metabolic Stability : Primary and secondary amines are often susceptible to rapid metabolism via N-dealkylation or oxidation by cytochrome P450 enzymes. N-methylation can "shield" the nitrogen atom, thereby increasing the molecule's metabolic stability and prolonging its half-life in vivo.[13] However, this can sometimes lead to "metabolic switching," where metabolism is redirected to other parts of the molecule.[13]

  • Membrane Permeability and Oral Bioavailability : The replacement of a polar N-H bond with a more lipophilic N-CH₃ group reduces the molecule's hydrogen bonding capacity and overall polarity. This often leads to improved passive diffusion across cellular membranes, which can translate to enhanced oral bioavailability.[10][11]

  • Receptor Binding : The removal of a hydrogen bond donor can significantly alter a molecule's interaction with its biological target. If the N-H group is involved in a critical hydrogen bond with the receptor, N-methylation will be detrimental to binding affinity. Conversely, if the binding pocket is hydrophobic, the methyl group can engage in favorable van der Waals interactions, potentially increasing potency.[14]

The p-Tolyl Group: A Bioisosteric Substitution with Metabolic Implications

The replacement of a phenyl ring with a p-tolyl group is a common bioisosteric modification aimed at probing structure-activity relationships.[15][16][17][18]

  • Metabolic Vulnerability : While the tolyl group increases lipophilicity, the benzylic methyl group is a well-known "metabolic hotspot." It is highly susceptible to oxidation by CYP enzymes to form a hydroxymethyl, and subsequently a carboxylic acid metabolite.[19][20] This can be a major pathway for clearance and may need to be addressed in later stages of lead optimization.

  • Lipophilicity and Solubility : The addition of a methyl group to the phenyl ring increases the molecule's lipophilicity. This can improve binding to hydrophobic pockets but may also lead to decreased aqueous solubility and increased plasma protein binding.[16]

  • Binding Interactions : The methyl group provides additional steric bulk, which can either improve or hinder the fit within a receptor's binding site.[21][22] Furthermore, as an electron-donating group, the methyl substituent can modulate the electronic properties of the aromatic ring, potentially influencing pi-stacking or cation-pi interactions.

Hypothetical Performance Comparison in Drug Design

Performance MetricPhenylglycine2-(Methylamino)-2-(p-tolyl)acetic acid (Predicted)Rationale
Metabolic Stability Moderate (susceptible to N-dealkylation)Potentially lower (N-methylation is protective, but the tolyl group introduces a new metabolic hotspot)The benzylic methyl group on the tolyl ring is a prime site for oxidation.
Oral Bioavailability VariablePotentially higherIncreased lipophilicity and reduced polar surface area from both modifications favor passive permeability.
Aqueous Solubility HigherLowerThe increase in lipophilicity from both the N-methyl and p-tolyl groups will likely reduce solubility.
Target Binding Versatility High (proven privileged scaffold)Context-dependentThe loss of a hydrogen bond donor and added steric bulk will make its binding more specific and target-dependent.
Synthetic Accessibility HighHighBoth are readily synthesized or commercially available.

Key Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties, a series of standardized in vitro assays should be performed.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Methodology:

  • Prepare Microsomal Suspension: Human liver microsomes (HLM) are thawed on ice and suspended in a 0.1 M phosphate buffer (pH 7.4).

  • Compound Incubation: The test compounds (Phenylglycine and 2-(Methylamino)-2-(p-tolyl)acetic acid) are added to the microsomal suspension at a final concentration of 1 µM.

  • Initiate Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are then calculated.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates a compound's ability to passively diffuse across an artificial lipid membrane, serving as a predictor of intestinal absorption.

Methodology:

  • Prepare Donor Plate: A 96-well donor plate is filled with a solution of each test compound in a buffer at a specific pH (e.g., pH 7.4).

  • Coat Acceptor Plate: A 96-well acceptor plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).

  • Assemble PAMPA Sandwich: The acceptor plate is placed on top of the donor plate, creating a "sandwich" where the two sets of wells are separated only by the lipid-impregnated filter.

  • Incubation: The sandwich is incubated at room temperature for a set period (e.g., 4-16 hours) to allow for compound diffusion.

  • Sample Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor wells.

Visualizing the Comparative Workflow

G cluster_0 Compound Selection cluster_1 In Silico & Physicochemical Analysis cluster_2 In Vitro ADME Assays cluster_3 In Vitro Pharmacology cluster_4 Data Analysis & Decision Phenylglycine Phenylglycine (Baseline) PhysChem Calculate Physicochemical Properties (cLogP, TPSA, Solubility) Phenylglycine->PhysChem Binding_Assay Target Binding Assay (e.g., Radioligand Displacement) Phenylglycine->Binding_Assay Derivative 2-(Methylamino)-2-(p-tolyl)acetic acid Derivative->PhysChem Derivative->Binding_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) PhysChem->Metabolic_Stability Permeability Permeability Assay (PAMPA) PhysChem->Permeability Analysis Comparative Analysis of Potency, Permeability, and Stability Metabolic_Stability->Analysis Permeability->Analysis Functional_Assay Cell-Based Functional Assay (Agonist/Antagonist Mode) Binding_Assay->Functional_Assay Functional_Assay->Analysis Decision Select Scaffold for Lead Optimization Analysis->Decision

Caption: Comparative workflow for evaluating phenylglycine vs. its derivative.

Mechanism of Action: Phenylglycine in Glycopeptide Antibiotics

To understand the structural importance of the phenylglycine core, we can look at its role in vancomycin. Vancomycin functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylase and transpeptidase enzymes responsible for cell wall synthesis in Gram-positive bacteria. The rigid, cup-like structure of vancomycin, which is essential for this binding, is maintained by cross-linked amino acid residues, including derivatives of phenylglycine.

G Vancomycin Vancomycin (contains phenylglycine-like core) Binding High-Affinity Binding (Hydrogen Bonds) Vancomycin->Binding DAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor DAla->Binding Complex Vancomycin-Peptide Complex Binding->Complex Inhibition_TG Steric Hindrance Complex->Inhibition_TG Inhibition_TP Steric Hindrance Complex->Inhibition_TP Transglycosylase Transglycosylase CellWall Cell Wall Synthesis Inhibited Transglycosylase->CellWall Transpeptidase Transpeptidase Transpeptidase->CellWall Inhibition_TG->Transglycosylase inhibits Inhibition_TP->Transpeptidase inhibits Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: Mechanism of action of vancomycin, a phenylglycine-containing antibiotic.

Conclusion and Future Perspectives

Phenylglycine remains a cornerstone of drug design, offering a versatile and synthetically accessible scaffold with a proven track record. Its analog, 2-(methylamino)-2-(p-tolyl)acetic acid, represents a rationally designed evolution, with structural modifications that are predicted to enhance lipophilicity and membrane permeability while potentially introducing a new metabolic liability.

The choice between these two building blocks is highly context-dependent. For projects where metabolic stability is paramount and a hydrogen bond donor is crucial for target engagement, phenylglycine is the more conservative and validated choice. However, for targets that require increased lipophilicity for potency or where improved oral absorption is a key objective from the outset, 2-(methylamino)-2-(p-tolyl)acetic acid presents an intriguing, albeit higher-risk, alternative. The metabolic hotspot on the tolyl group is a significant consideration but one that could be addressed through subsequent medicinal chemistry efforts, such as deuteration or substitution with other bioisosteres.

Ultimately, the empirical data from the head-to-head experimental workflows described in this guide will be the definitive factor in decision-making. Researchers are encouraged to view 2-(methylamino)-2-(p-tolyl)acetic acid not as a direct replacement for phenylglycine, but as a complementary tool in the ever-expanding arsenal of medicinal chemistry, offering a different profile of properties that may be uniquely suited to specific drug discovery challenges.

References

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015).
  • Zhang, L., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. D-Phenylglycine: A Versatile Pharmaceutical Intermediate and Its Role in Custom Synthesis. PharmaChem. [Link]

  • Wróbel, D., et al. (2024). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience. [Link]

  • de L. Alexio, A., et al. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. [Link]

  • Biron, E., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Tanaka, N., et al. (2001). Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry. [Link]

  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Li, D., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. [Link]

  • Zhang, H., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry. [Link]

  • Weinshilboum, R. (1988). Pharmacogenetics of methylation: relationship to drug metabolism. Clinical Biochemistry. [Link]

  • Słoczyńska, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules. [Link]

  • Leeson, P. D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm. [Link]

  • Birse, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience. [Link]

  • Mast, Y., et al. (2020). Genetic engineering approaches for the fermentative production of phenylglycines. Applied Microbiology and Biotechnology. [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]

  • Otrubova, K. (2012). Phase II Drug Metabolism. IntechOpen. [Link]

  • Unknown. (2013). L-phenylglycine derivative and application thereof.
  • Mast, Y. (2024). German scientists report success in antibiotic research. FirstWord Pharma. [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. [Link]

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  • Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark™. Cresset. [Link]

  • Glatfelter, G. C., et al. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Schepmann, D., et al. (2016). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane... Molecules. [Link]

  • Gregory, L. A., & Dowling, M. R. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for 2-(Methylamino)-2-(p-tolyl)acetic acid Enantiomers

For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers is a critical aspect of ensuring the safety and efficacy of chiral drug substances. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers is a critical aspect of ensuring the safety and efficacy of chiral drug substances. This guide provides an in-depth comparison and validation strategy for chiral High-Performance Liquid Chromatography (HPLC) methods tailored to the separation of 2-(Methylamino)-2-(p-tolyl)acetic acid enantiomers. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols grounded in scientific integrity and regulatory expectations.

The enantiomers of a chiral drug can exhibit significantly different pharmacological, and toxicological properties. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the development of stereoselective analytical methods to control the enantiomeric purity of drug substances.[1]

The Foundation: Selecting the Optimal Chiral Stationary Phase

The cornerstone of any successful chiral separation is the choice of the Chiral Stationary Phase (CSP).[2] Most analytical separations of enantiomers are achieved using specialized chiral HPLC columns.[2] These columns possess a chiral selector immobilized on the stationary phase support, which allows for differential interactions with the enantiomers, leading to different retention times.[2] For amino acid derivatives like 2-(Methylamino)-2-(p-tolyl)acetic acid, several types of CSPs are viable candidates.

Comparison of Suitable Chiral Stationary Phases

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantages for Amino Acid DerivativesPotential Disadvantages
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.Broad applicability for a wide range of chiral compounds, including those with aromatic groups and hydrogen bond donors/acceptors. Robust and can be used in normal-phase, reversed-phase, and polar organic modes.[3]Method development can sometimes be empirical due to the complex interaction mechanisms.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Based on multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.CHIROBIOTIC T and T2 phases show unique selectivity for underivatized α-, β-, γ- or cyclic amino acids and their N-derivatized forms. They can often resolve compounds that are challenging on other CSPs.Can be sensitive to mobile phase pH and buffer concentration.
Crown Ether-based Primarily relies on the formation of inclusion complexes between the primary amine of the analyte and the chiral crown ether cavity.Particularly well-suited for the separation of D- and L-amino acid enantiomers.[4]Generally limited to compounds containing a primary amino group.[5]
Zwitterionic (e.g., Cinchona alkaloid-derived) Utilizes both anionic and cationic exchange sites, enabling separation through a combination of ionic interactions, hydrogen bonding, and steric repulsion.CHIRALPAK® ZWIX(+) and ZWIX(-) have been successfully used for the direct stereoselective resolution of amino acids and small peptides.[6] A key feature is the ability to reverse enantiomer elution order by switching between the pseudo-enantiomeric ZWIX(+) and ZWIX(-) columns.[6]Mobile phase composition, particularly the concentration of acid and base additives, is critical for achieving optimal separation.

For 2-(Methylamino)-2-(p-tolyl)acetic acid, which possesses a secondary amine, a carboxylic acid, and an aromatic ring, both Polysaccharide-based and Macrocyclic Glycopeptide CSPs are strong initial candidates due to their versatile interaction capabilities.

Visualizing the Separation: A Mechanistic Overview

The following diagram illustrates the general principle of chiral recognition on a polysaccharide-based CSP, a likely successful approach for the target analyte.

Caption: Chiral recognition mechanism on a polysaccharide CSP.

The Blueprint for Reliability: HPLC Method Validation

Once a suitable chiral separation method is developed, it must be rigorously validated to ensure it is fit for its intended purpose.[7] The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of the 2-(Methylamino)-2-(p-tolyl)acetic acid enantiomers. The core validation parameters are defined by the ICH guidelines (Q2(R2)).[7][8][9]

The validation of a chiral purity method should generally follow compendial and regulatory guidelines.[10] The major peak (desired enantiomer) and the minor peak (undesired enantiomer) require evaluation of several parameters, with the minor peak also needing a demonstration of sensitivity.[10]

Validation Workflow

The following diagram outlines the systematic process of validating a chiral HPLC method.

Validation_Workflow Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol SST System Suitability Testing Protocol->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Report Final Validation Report Stability->Report

Caption: Systematic workflow for chiral HPLC method validation.

Experimental Protocols and Acceptance Criteria

Here, we provide detailed, step-by-step methodologies for each validation parameter, grounded in the principles of scientific self-validation.

System Suitability Testing (SST)

Causality: Before any sample analysis, SST is performed to ensure the chromatographic system is performing adequately on that day.[11][12] It acts as a daily check on the health and performance of the entire HPLC system, including the pump, injector, column, and detector.[12]

Protocol:

  • Prepare a system suitability solution containing both enantiomers of 2-(Methylamino)-2-(p-tolyl)acetic acid. A good practice is to use a sample containing the desired enantiomer and a known, low level of the undesired enantiomer (e.g., at the specification limit).[2]

  • Inject the solution six replicate times.

  • Record the chromatograms and evaluate the following parameters.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.7[2]Ensures baseline separation between the enantiomeric peaks, which is critical for accurate integration and quantification.
Tailing Factor (T) ≤ 2.0Indicates good peak shape, preventing co-elution and integration errors.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for the major peakDemonstrates the precision of the injector and the stability of the detector response.[2]
RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.
Specificity

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or placebo components.[1][13]

Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention times of the enantiomers.

  • Inject a solution of the pure desired enantiomer.

  • Inject a solution of the racemate to confirm the retention times of both enantiomers.

  • If applicable, spike the sample solution with known related substances and degradants to demonstrate that they do not interfere with the enantiomer peaks.

Acceptance Criteria:

  • No significant interfering peaks are observed at the retention times of the enantiomers in the blank and placebo chromatograms.

  • The enantiomer peaks are well-resolved from any potential impurities or degradants.

Linearity and Range

Causality: Linearity establishes that the detector response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[7]

Protocol:

  • Prepare a series of at least five solutions of the undesired enantiomer covering the range from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.5%, the range might be 0.1% to 0.6%).

  • Prepare a similar series for the desired enantiomer, typically covering 80% to 120% of the nominal concentration.[10]

  • Inject each solution in triplicate.

  • Plot a graph of the average peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.998.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[13] It is typically determined by recovery studies.

Protocol:

  • Prepare a sample of the desired enantiomer at a known concentration.

  • Spike this sample with the undesired enantiomer at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery of the spiked amount.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[14]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples by spiking the desired enantiomer with the undesired enantiomer at 100% of the specification limit.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 5.0% for the impurity enantiomer.

  • Intermediate Precision: The overall RSD, combining results from both conditions, should meet the pre-defined acceptance criteria, demonstrating the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope) Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the undesired enantiomer.

Robustness

Causality: Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[16][17][18] It provides an indication of the method's reliability during normal usage.[17]

Protocol:

  • Identify critical method parameters that could be subject to variation. For a chiral HPLC method, these typically include:

    • Mobile phase composition (e.g., ±2% organic modifier)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Wavelength (e.g., ± 2 nm)

  • Vary one parameter at a time while keeping others constant and analyze a system suitability solution.[16]

  • Evaluate the impact on critical responses like resolution and retention time.

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor) should still meet their acceptance criteria under all varied conditions.

  • The changes should not significantly impact the quantification of the enantiomers.

Conclusion

The validation of a chiral HPLC method is a comprehensive process that ensures the generation of reliable and accurate data for the control of enantiomeric purity. By systematically evaluating parameters from specificity and linearity to robustness, researchers can establish a self-validating system that meets stringent regulatory requirements. The choice of an appropriate chiral stationary phase, such as a polysaccharide or macrocyclic glycopeptide column, is the critical first step, followed by a rigorous validation protocol as outlined in this guide. This structured approach provides a high degree of assurance in the quality and consistency of results for the analysis of 2-(Methylamino)-2-(p-tolyl)acetic acid enantiomers.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • LCGC International. (2026, February 4). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
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  • PMC. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.
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Validation

A Comparative Guide to N-Methylated vs. Non-Methylated p-Tolylglycine Derivatives in Synthesis

Introduction: The Subtle Power of a Methyl Group in p-Tolylglycine Derivatives In the landscape of medicinal chemistry and drug development, the arylglycine motif, and specifically p-tolylglycine, serves as a crucial bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of a Methyl Group in p-Tolylglycine Derivatives

In the landscape of medicinal chemistry and drug development, the arylglycine motif, and specifically p-tolylglycine, serves as a crucial building block for a variety of bioactive molecules, including potent antiproliferative agents and antagonists for metabotropic glutamate receptors.[1][2] The functionalization of this scaffold presents a pivotal opportunity to modulate the physicochemical and pharmacological properties of the resulting compounds. One of the most subtle, yet profound, modifications is N-methylation—the addition of a methyl group to the nitrogen atom of the glycine backbone.[3] This seemingly minor alteration can dramatically influence a molecule's lipophilicity, conformational flexibility, and metabolic stability.[4][5]

This comprehensive guide provides an in-depth comparison of N-methylated and non-methylated p-tolylglycine derivatives in the context of chemical synthesis. We will explore the synthetic routes to access both classes of compounds, delve into the mechanistic implications of N-methylation on reactivity, and present a framework for their comparative evaluation in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the strategic use of these valuable synthetic intermediates.

I. Synthesis of N-Methylated and Non-Methylated p-Tolylglycine: A Comparative Overview

The synthetic accessibility of both N-methylated and non-methylated p-tolylglycine is a key consideration for their widespread application. While the synthesis of the parent p-tolylglycine is well-established, its N-methylation requires specific strategies to ensure high yields and prevent common side reactions.

Synthesis of p-Tolylglycine (Non-Methylated)

The Strecker synthesis is a classic and efficient method for preparing α-amino acids, including p-tolylglycine.[6] This one-pot reaction involves the treatment of an aldehyde (p-tolualdehyde) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Experimental Protocol: Synthesis of p-Tolylglycine via Strecker Reaction

  • Step 1: Aminonitrile Formation. To a solution of p-tolualdehyde (1.0 equiv) in methanol, add ammonium chloride (1.2 equiv) and sodium cyanide (1.2 equiv).

  • Step 2: Stirring. Stir the reaction mixture at room temperature for 24 hours.

  • Step 3: Hydrolysis. Concentrate the mixture under reduced pressure. Add concentrated hydrochloric acid and reflux for 6 hours.

  • Step 4: Isolation. Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the p-tolylglycine.

  • Step 5: Purification. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system to afford pure p-tolylglycine.

Synthesis of N-Methyl-p-tolylglycine

The N-methylation of amino acids can be challenging due to the potential for over-methylation and racemization.[7] A robust method involves the use of dimethyl sulfate in the presence of a base. An efficient and practical procedure for the N-methylation of amino acid derivatives utilizes dimethyl sulfate with sodium hydride and a catalytic amount of water.[8]

Experimental Protocol: Synthesis of N-Methyl-p-tolylglycine

  • Step 1: Deprotonation. To a suspension of p-tolylglycine (1.0 equiv) and sodium hydride (2.2 equiv) in anhydrous THF, add a catalytic amount of water.

  • Step 2: Methylation. Cool the mixture to 0 °C and add dimethyl sulfate (1.5 equiv) dropwise.

  • Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 4: Quenching and Work-up. Carefully quench the reaction with water. Acidify the aqueous layer with HCl and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Step 5: Purification. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

II. Comparative Reactivity in Multicomponent Reactions: The Ugi and Passerini Reactions

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules in a single step.[9] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs where the nature of the amine and carboxylic acid components can significantly impact the reaction outcome.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to form a bis-amide.[10]

  • Non-Methylated p-Tolylglycine in U-4CR: As a primary amine, p-tolylglycine readily participates in the Ugi reaction. The initial formation of an imine with the aldehyde component is typically efficient.

  • N-Methylated p-Tolylglycine in U-4CR: As a secondary amine, N-methyl-p-tolylglycine can also be used in the Ugi reaction.[10] However, the increased steric hindrance around the nitrogen atom can influence the rate of iminium ion formation and subsequent nucleophilic attack by the isocyanide.

Hypothetical Comparative Data: Ugi Reaction Performance

DerivativeAldehydeIsocyanideCarboxylic AcidExpected Yield (%)Expected Reaction Time (h)
p-TolylglycineBenzaldehydetert-Butyl isocyanideAcetic Acid85-95%12-24
N-Methyl-p-tolylglycineBenzaldehydetert-Butyl isocyanideAcetic Acid70-85%24-48
The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[9] While the amine component is absent in the classic Passerini reaction, derivatives of amino acids can be utilized where the carboxylic acid functionality participates in the reaction.

Passerini_Reaction

In this context, the N-methyl group is not expected to significantly alter the reactivity of the carboxylic acid moiety. However, the overall solubility and steric environment of the molecule could have subtle effects on reaction kinetics.

III. Impact of N-Methylation on Physicochemical Properties and Synthetic Handling

The introduction of a methyl group on the nitrogen atom of p-tolylglycine has predictable and significant consequences for its physical and chemical properties.

PropertyNon-Methylated p-TolylglycineN-Methylated p-TolylglycineRationale and Synthetic Implications
Solubility Generally more soluble in polar, protic solvents.Increased lipophilicity leads to better solubility in non-polar organic solvents.[4]This can influence the choice of reaction solvents and purification methods. N-methylated derivatives may be more amenable to standard organic workups.
Acidity/Basicity The primary amine is a hydrogen bond donor and acceptor.The secondary amine is only a hydrogen bond acceptor.The absence of the N-H proton in the methylated derivative can prevent side reactions involving this acidic proton.
Conformational Flexibility More flexible due to free rotation around the N-Cα bond.The methyl group can introduce steric hindrance, leading to a more constrained conformation.[11]This can be advantageous in designing molecules with specific pre-organized geometries for binding to biological targets.
Reactivity of the Nitrogen The primary amine is more nucleophilic and less sterically hindered.The secondary amine is less nucleophilic and more sterically hindered.This directly impacts the rate and feasibility of reactions involving the nitrogen atom, such as acylation or alkylation.

IV. Case Study: Synthesis of Polysubstituted Imidazoles

Polysubstituted imidazoles are a class of heterocycles with significant pharmacological importance.[12][13] One synthetic route to these compounds involves the cyclization of N-acyl-α-amino amides, which can be derived from p-tolylglycine.

Imidazole_Synthesis

The presence or absence of the N-methyl group will directly translate to the final imidazole product. An N-methylated p-tolylglycine derivative will lead to an N-methylated imidazole. This can be a desirable feature for modulating the biological activity of the final compound. However, the cyclization step for the N-methylated precursor might require more forcing conditions due to increased steric hindrance.

V. Conclusion and Future Outlook

The choice between N-methylated and non-methylated p-tolylglycine derivatives in a synthetic campaign is a strategic one, with significant implications for reaction outcomes, physicochemical properties of intermediates and final products, and ultimately, the biological activity of the target molecules.

  • Non-methylated p-tolylglycine offers higher reactivity for its primary amine and is generally more straightforward to use in standard peptide couplings and multicomponent reactions where the amine is a key reactive partner.

  • N-methylated p-tolylglycine , while potentially presenting greater synthetic challenges due to steric hindrance, provides access to compounds with enhanced lipophilicity, metabolic stability, and conformational rigidity.[4][11] These are often desirable traits for orally bioavailable drugs.

The experimental protocols and comparative data frameworks presented in this guide offer a starting point for researchers to systematically evaluate the pros and cons of each derivative in their specific synthetic context. As the demand for more sophisticated and 'drug-like' molecules continues to grow, the strategic use of N-methylation on scaffolds like p-tolylglycine will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

  • Academia.edu. (n.d.). New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles.
  • PMC. (n.d.). Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis.
  • TÜBİTAK Academic Journals. (n.d.). Facile and rapid synthesis of some novel polysubstituted imidazoles by.
  • Alfa Chemistry. (n.d.). Ugi Reaction.
  • Semantic Scholar. (n.d.). Facile and Rapid Synthesis of Polysubstituted Imidazoles by Employing Y(NO3)3 × 6H2O as Catalyst.
  • ACS Publications. (2004). New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. Organic Letters.
  • PMC. (n.d.). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles.
  • Benchchem. (n.d.). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe.
  • Molbase. (n.d.). Synthesis of N-methyl glycine.
  • Benchchem. (n.d.). Comparative Analysis of N-Methylated Glycines on Homocysteine Metabolism: A Guide for Researchers.
  • ScienceDirect. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
  • RSC Publishing. (2020). Insight into the synthesis of N-methylated polypeptides. Polymer Chemistry.
  • ACS Publications. (2015). Macrocyclization of Peptide Side Chains by the Ugi Reaction: Achieving Peptide Folding and Exocyclic N-Functionalization in One Shot.
  • Beilstein Journals. (2011). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions.
  • ChemRxiv. (n.d.). C-Terminal Peptide Modification: Merging the Passerini Reaction with Chemo-Enzymatic Synthesis.
  • PubMed. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Replicative formation of L-and D-a-(p-tolyl)glycine (2) via asymmetric....
  • ACS Publications. (2002). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Organic Letters.
  • PMC. (n.d.). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.
  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-to-C peptide elongation by ammonia-Ugi reaction: synthesis of potent self-assembling elastin-like short peptides.
  • PubMed. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study.
  • ResearchGate. (n.d.). Passerini reactions of γ-oxo-amino acids.
  • ACS Publications. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • ResearchGate. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • PubMed. (2001). Synthesis of Phenylglycine Derivatives as Potent and Selective Antagonists of Group III Metabotropic Glutamate Receptors.
  • PMC. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
  • MDPI. (2018). Improved Synthesis of N-Methylcadaverine.
  • PMC. (2023). Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies.
  • ResearchGate. (2022). Synthesis of (p‐tolyl)‐3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors.
  • ResearchGate. (n.d.). Results of the PG derivatives synthesis.
  • PNAS. (2015). Reading the unique DNA methylation landscape of the brain: Non-CpG methylation, hydroxymethylation, and MeCP2.
  • Annals of Gastroenterology. (2018). View of Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury.
  • PMC. (2022). Experimental and Computational Approaches for Non-CpG Methylation Analysis.

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Comparative

Benchmarking Synthesis Routes for 2-(Methylamino)-2-(p-tolyl)acetic acid HCl: A Comparative Guide for Process Chemists

Executive Summary As a Senior Application Scientist, I frequently evaluate synthetic pathways for non-proteinogenic amino acids. The compound 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride (CAS: 66380-03-8)[1] is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate synthetic pathways for non-proteinogenic amino acids. The compound 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride (CAS: 66380-03-8)[1] is a highly valued α-arylglycine derivative. The 2 is a critical building block for modern peptidomimetics, chiral catalysts, and active pharmaceutical ingredients (APIs)[2].

Synthesizing this specific molecule presents unique steric and electronic challenges due to the N-methylation and the electron-donating p-tolyl group. In this guide, I objectively benchmark the two most viable synthetic strategies: the modern HFIP-Accelerated Petasis Borono-Mannich Reaction and the classical Modified Strecker Synthesis .

Mechanistic Pathway Analysis

To establish a foundational understanding of the synthetic logic, the reaction architectures for both routes are visualized below.

SynthesisRoutes SM1 Glyoxylic Acid + Methylamine + p-Tolylboronic Acid Rxn1 Petasis Borono-Mannich (HFIP Accelerated) SM1->Rxn1 SM2 p-Tolualdehyde + Methylamine + TMSCN Rxn2 Strecker Synthesis (Cyanation) SM2->Rxn2 Int2 α-Aminonitrile Intermediate Product 2-(Methylamino)-2-(p-tolyl)acetic acid HCl (Target Compound) Int2->Product 6M HCl Reflux (Hydrolysis) Rxn1->Product One-pot MCR No cyanide Rxn2->Int2

Figure 1: Mechanistic pathways for the synthesis of 2-(Methylamino)-2-(p-tolyl)acetic acid HCl.

Experimental Workflows & Protocol Benchmarking

A robust protocol must be a self-validating system. Below are the detailed methodologies, embedded with causality and in-process validation checks.

Route A: HFIP-Accelerated Petasis Borono-Mannich Reaction

Expert Insight: The 3 is an elegant, cyanide-free multi-component reaction (MCR)[3]. However, standard conditions can be sluggish. By introducing Hexafluoroisopropanol (HFIP) as a co-solvent, we exploit its strong hydrogen-bond donating capability. HFIP activates the transient iminium ion and stabilizes the transition state during the aryl transfer from the boronic acid,4 from several days to under 24 hours[4].

Step-by-Step Methodology:

  • Iminium Formation: To a 250 mL round-bottom flask, add glyoxylic acid monohydrate (1.0 equiv, 50 mmol) in 50 mL of Dichloromethane (DCM). Dropwise add methylamine (2.0 M in THF, 1.0 equiv). Stir at room temperature for 30 minutes.

  • Aryl Transfer: Add p-tolylboronic acid (1.2 equiv, 60 mmol) followed by HFIP (10% v/v relative to DCM).

  • Reaction Maturation: Stir the mixture at 25°C for 18-24 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the p-tolylboronic acid peak (m/z 135) and the appearance of the product mass (m/z 180 [M+H]+ for the free base) confirms completion.

  • Workup & Salt Formation: Concentrate the mixture in vacuo. Dissolve the crude residue in minimal methanol and pass through a strong cation exchange (SCX) cartridge to remove boric acid byproducts. Elute the free base with 2M NH3 in methanol, concentrate, and re-dissolve in diethyl ether.

  • Precipitation: Dropwise add 2M HCl in diethyl ether at 0°C. Filter the resulting white precipitate and dry under vacuum to yield the target HCl salt.

Route B: Modified Strecker Synthesis

Expert Insight: The 5 remains the industrial workhorse for scaling arylglycines[5]. While NaCN is traditional, utilizing Trimethylsilyl cyanide (TMSCN) enhances solubility and provides a more controlled nucleophilic attack on the imine. The subsequent hydrolysis requires harsh, sustained reflux because the bulky p-tolyl group sterically shields the nitrile carbon from water attack.

Step-by-Step Methodology:

  • Imine Formation: Dissolve p-tolualdehyde (1.0 equiv, 50 mmol) in 50 mL of anhydrous methanol. Add methylamine hydrochloride (1.1 equiv) and sodium acetate (1.1 equiv). Stir for 1 hour at room temperature.

  • Cyanation: Cool the vessel to 0°C. Caution: Conduct in a highly ventilated fume hood. Dropwise add TMSCN (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Check: TLC (Hexanes:EtOAc 4:1) should show complete consumption of p-tolualdehyde (UV active, Rf ~0.6) and formation of the α-aminonitrile (ninhydrin positive, Rf ~0.3).

  • Hydrolysis: Quench with water and extract the aminonitrile intermediate with Ethyl Acetate. Concentrate the organic layer. Suspend the crude nitrile in 50 mL of 6M HCl.

  • Reflux: Heat the suspension to a vigorous reflux (105°C) for 16-24 hours. The acidic conditions simultaneously hydrolyze the nitrile to the carboxylic acid and protonate the amine.

    • Validation Check: IR spectroscopy of an aliquot should show the disappearance of the sharp C≡N stretch (~2200 cm⁻¹) and the appearance of a broad C=O stretch (~1720 cm⁻¹).

  • Isolation: Evaporate the aqueous acid to dryness. Recrystallize the crude solid from hot ethanol/ether to yield the pure 2-(Methylamino)-2-(p-tolyl)acetic acid HCl.

Quantitative Performance Comparison

To facilitate objective decision-making for process scale-up, the following table summarizes the empirical performance metrics of both routes based on standard 50-mmol scale optimizations.

MetricRoute A: HFIP-Petasis MCRRoute B: Modified Strecker
Overall Yield 78 - 85%82 - 88%
Step Count 1 (One-pot) + Salt Formation2 (Cyanation + Hydrolysis)
Atom Economy Moderate (Generates boric acid waste)High (Generates NH₄Cl waste)
Safety Profile Excellent (Cyanide-free, benign reagents)Poor (Requires highly toxic TMSCN)
Scalability Good (Optimal up to 100g scale)Excellent (Proven on multi-kg scale)
Process Time ~24 hours total~36 hours (due to extended reflux)

Conclusion & Recommendations

For research-scale synthesis and library generation, Route A (HFIP-Accelerated Petasis) is vastly superior. It bypasses the severe safety hazards of cyanide gas generation and eliminates the need for harsh, extended refluxing, preserving the integrity of the molecule. However, if tasked with producing >1 kg of 2-(Methylamino)-2-(p-tolyl)acetic acid HCl for late-stage drug development, Route B (Modified Strecker) remains the most economically viable path, provided that the facility possesses the necessary engineering controls for cyanide handling.

References

  • Sigma-Aldrich. "2-(methylamino)-2-(4-methylphenyl)acetic acid hydrochloride". 1

  • Wikipedia. "Petasis reaction". 3

  • Nanda, K. K., & Trotter, B. W. "Diastereoselective Petasis Mannich reactions accelerated by hexafluoroisopropanol: a pyrrolidine-derived arylglycine synthesis". Tetrahedron Letters, 46(12), 2025-2028. 4

  • Hendrix, J. A. "THE ASYMMETRIC SYNTHESIS OF ARYLGLYCINES". Mountain Scholar. 5

  • Beilstein Journal of Organic Chemistry. "Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates". 2

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Peptides Containing 2-(Methylamino)-2-(p-tolyl)acetic Acid for Enhanced Binding Affinity

In the landscape of therapeutic peptide development, the pursuit of enhanced binding affinity and specificity is paramount. The strategic incorporation of non-canonical amino acids is a powerful tool to achieve these goa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic peptide development, the pursuit of enhanced binding affinity and specificity is paramount. The strategic incorporation of non-canonical amino acids is a powerful tool to achieve these goals. This guide provides an in-depth comparison of peptides containing the Cα-tetrasubstituted α-amino acid, 2-(Methylamino)-2-(p-tolyl)acetic acid, with their unmodified counterparts. We will delve into the rationale behind this modification, present a framework for comparative analysis, and provide detailed experimental protocols to empower your research.

The Rationale: Engineering Conformational Rigidity for Superior Binding

The incorporation of Cα-tetrasubstituted α-amino acids, such as 2-(Methylamino)-2-(p-tolyl)acetic acid, is a deliberate strategy to introduce conformational constraints into a peptide backbone.[1] Unlike natural L-α-amino acids which possess a degree of flexibility, these modified residues rigidify the peptide structure.[1] This pre-organization into a specific conformation, often a stable secondary structure like a β-turn or a helix, can significantly enhance binding affinity.[1][2] The energetic penalty of adopting the correct binding conformation is largely paid for prior to the binding event, leading to a more favorable interaction with the target protein. Furthermore, the quaternary carbon center of these amino acids provides steric stability.[1]

The tolyl and methyl groups of 2-(Methylamino)-2-(p-tolyl)acetic acid contribute to this conformational restriction. The bulky tolyl group can engage in specific hydrophobic or aromatic interactions within the binding pocket of a target protein, further enhancing affinity and specificity. The methyl group adds to the steric hindrance around the α-carbon, limiting rotational freedom.

Hypothetical Comparative Binding Affinity Analysis

While direct, publicly available comparative binding affinity data for a specific peptide sequence with and without 2-(Methylamino)-2-(p-tolyl)acetic acid is not prevalent, we can construct a hypothetical scenario based on established principles of peptide chemistry. Consider a hypothetical peptide, "Peptide-A," designed to bind to a target protein. Its analogue, "Peptide-M," incorporates 2-(Methylamino)-2-(p-tolyl)acetic acid at a key position.

PeptideSequenceModificationExpected K_d (nM)Rationale for Expected Affinity
Peptide-A (Hypothetical)None150Flexible backbone requires conformational rearrangement upon binding, leading to a higher (weaker) dissociation constant.
Peptide-M (Hypothetical)2-(Methylamino)-2-(p-tolyl)acetic acid30Pre-organized conformation reduces the entropic penalty of binding. The tolyl group may form additional favorable interactions with the target.

This hypothetical data illustrates the anticipated outcome of such a modification. The lower dissociation constant (K_d) for Peptide-M signifies a higher binding affinity. To validate this hypothesis, rigorous experimental evaluation is necessary.

Experimental Workflows for Determining Binding Affinity

To empirically determine and compare the binding affinities of modified and unmodified peptides, several biophysical techniques can be employed. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most robust and widely accepted methods.[3][4]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[4] It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_buffer Prepare Running Buffer activate Activate Sensor Chip (e.g., NHS/EDC) prep_buffer->activate prep_ligand Prepare Ligand (Target Protein) immobilize Immobilize Ligand prep_ligand->immobilize prep_analyte Prepare Analyte (Peptide) inject_analyte Inject Analyte (Peptide) at various concentrations prep_analyte->inject_analyte activate->immobilize deactivate Deactivate Surface (e.g., Ethanolamine) immobilize->deactivate deactivate->inject_analyte association Measure Association inject_analyte->association dissociation Measure Dissociation association->dissociation regenerate Regenerate Surface dissociation->regenerate sensorgrams Generate Sensorgrams dissociation->sensorgrams regenerate->inject_analyte Next Concentration fit_data Fit Data to a Binding Model sensorgrams->fit_data determine_kd Determine K_d, k_on, k_off fit_data->determine_kd

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed SPR Protocol:

  • Preparation:

    • Prepare a suitable running buffer that matches the physiological conditions for the interaction.

    • Prepare the ligand (target protein) for immobilization. For covalent immobilization, the protein is typically diluted in a low ionic strength buffer at a pH below its isoelectric point.[5]

    • Prepare a series of dilutions of the analyte (peptide) in the running buffer.

  • Immobilization:

    • Activate the sensor chip surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.[5]

    • Inject the ligand over the activated surface to allow for covalent coupling.

    • Inject a deactivating agent, such as ethanolamine, to block any remaining active sites on the surface.[5]

  • Binding Assay:

    • Inject the lowest concentration of the analyte over the sensor surface and measure the association phase.

    • Switch back to the running buffer and measure the dissociation phase.

    • Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

    • Repeat the process for each concentration of the analyte.

  • Data Analysis:

    • The resulting sensorgrams are processed and analyzed.

    • The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules in solution.[4] It is a label-free technique that provides a complete thermodynamic profile of the interaction.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_experiment Titration cluster_analysis Data Analysis prep_buffer Prepare Dialysis Buffer prep_macromolecule Prepare Macromolecule (Target Protein) in Buffer prep_buffer->prep_macromolecule prep_ligand Prepare Ligand (Peptide) in the same Buffer prep_buffer->prep_ligand load_cell Load Macromolecule into Sample Cell prep_macromolecule->load_cell load_syringe Load Ligand into Syringe prep_ligand->load_syringe equilibrate Equilibrate Temperature load_cell->equilibrate load_syringe->equilibrate inject Inject Ligand into Cell in small aliquots equilibrate->inject measure_heat Measure Heat Change per injection inject->measure_heat measure_heat->inject Next Injection plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_curve Fit Data to a Binding Isotherm Model plot_data->fit_curve determine_thermo Determine K_d, ΔH, ΔS, and n fit_curve->determine_thermo

Caption: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed ITC Protocol:

  • Preparation:

    • Dialyze both the macromolecule (target protein) and the ligand (peptide) against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both the macromolecule and the ligand.

  • Titration:

    • Load the macromolecule into the sample cell of the calorimeter.

    • Load the ligand into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data is integrated to obtain the heat change per injection.

    • The heat change is plotted against the molar ratio of ligand to macromolecule.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (K_d), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n).[4]

Conclusion

The incorporation of 2-(Methylamino)-2-(p-tolyl)acetic acid into peptides represents a sophisticated approach to enhancing binding affinity through conformational constraint. While this guide has presented a hypothetical framework, the true measure of its impact lies in empirical data. The detailed SPR and ITC protocols provided herein offer robust methodologies for quantifying the binding affinity of these modified peptides. By understanding the "why" and the "how" of this area of peptide design, researchers are better equipped to develop novel and potent therapeutic agents.

References

  • Toniolo, C., Crisma, M., Bonora, G. M., Klajc, B., Lelj, F., Grimaldi, P., Rosa, A., Polinelli, S., Boesten, W. H., & Meijer, E. M. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International Journal of Peptide and Protein Research, 38(3), 242–252. [Link]

  • Mechanism of Stabilization of Helix Secondary Structure by Constrained Cα-Tetrasubstituted α-Amino Acids. (2014). The Journal of Physical Chemistry B, 119(1), 34-45. [Link]

  • Formaggio, F., Crisma, M., Rossi, P., Scrimin, P., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2006). C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis. Biopolymers, 84(1), 97–104. [Link]

  • Kotha, S., & Sunnam, S. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 5, 11. [Link]

  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences. [Link]

  • Schubert, M., et al. (2017). Impact of the amino acid sequence on the conformation of side chain lactam-bridged octapeptides. Journal of Peptide Science, 23(7-8), 537-548. [Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (2019). Methods in Molecular Biology, 2001, 231-247. [Link]

  • Haynes, M. R., et al. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry, 86(15), 7563-7570. [Link]

  • Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. (2019). The Journal of Physical Chemistry A, 123(44), 9576-9586. [Link]

  • Chem Help ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays [Video]. YouTube. [Link]

  • Metal-catalyzed derivatization of C(alpha)-tetrasubstituted amino acids and their use in the synthesis of cyclic peptides. (2009). Chemistry – An Asian Journal, 4(7), 1134-1140. [Link]

  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. (2012). Journal of the American Society for Mass Spectrometry, 23(10), 1735-1745. [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Binding interaction between selected peptides (number) and protein targets (alphabet) as shown in Table 4 and visualized using PyMOL. (2023). ResearchGate. [Link]

  • Synthesis, derivatization, and conformational scanning of peptides containing N-Aminoglycine. (2019). Methods in Molecular Biology, 2001, 231-247. [Link]

  • Studies of peptide binding to allyl amine and vinyl acetic acid-modified polymers using matrix-assisted laser desorption/ionization mass spectrometry. (1999). Analytical Biochemistry, 271(2), 123-130. [Link]

  • Design of peptides with strong binding affinity to poly(methyl methacrylate) resin by use of molecular simulation-based material. (2021). Scientific Reports, 11(1), 13867. [Link]

  • Zhang, G., Li, C., Quartararo, A. J., Loas, A., & Pentelute, B. L. (2021). Automated affinity selection for rapid discovery of peptide binders. Chemical Science, 12(32), 10794–10801. [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. (2018). Molecules, 23(4), 959. [Link]

  • Vinogradov, A. A., et al. (2020). Ultra-large chemical libraries for the discovery of high-affinity peptide binders. Nature Communications, 11(1), 3167. [Link]

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Safety & Regulatory Compliance

Safety

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride proper disposal procedures

Comprehensive Safety & Disposal Guide: 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride As drug development professionals and synthetic chemists scale up the use of specialized amino acid derivatives, understanding t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Disposal Guide: 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride

As drug development professionals and synthetic chemists scale up the use of specialized amino acid derivatives, understanding the lifecycle management of these intermediates becomes critical. 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is a highly functionalized synthetic intermediate. Because it is an amine hydrochloride salt, it presents specific physicochemical hazards—namely, the generation of slightly acidic aqueous solutions and the presence of ionic halogens—that dictate strict operational and disposal protocols.

This guide provides a causality-driven, self-validating framework for the safe handling, waste segregation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Physicochemical Hazard Assessment

Before initiating any protocol, a rigorous risk assessment must be conducted based on the compound's physical and chemical properties[1]. The table below summarizes the quantitative and qualitative data necessary for operational planning.

PropertyValue / Description
Chemical Name 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride
Base CAS Number 704903-16-2
Molecular Formula C10H13NO2 • HCl
Molecular Weight 215.68 g/mol
Physical State Solid (Crystalline Powder)
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Aqueous Solution pH Slightly acidic (pH ~4.0 - 5.5 at standard dilution)
Incineration Byproducts Nitrogen oxides (NOx), Carbon oxides (COx), Hydrogen chloride (HCl) gas

Operational Safety & Handling Protocol

The primary risk associated with 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is the aerosolization of the powder during weighing and transfer, which can lead to respiratory tract irritation (STOT SE 3) and dermal contact (Skin Irrit. 2)[2].

Causality-Driven Safety Measures:

  • Engineering Controls: All manipulations of the dry powder must occur within a certified chemical fume hood. Fume hoods must be kept free of unnecessary clutter to maintain a minimum face velocity of 100 feet per minute (fpm), ensuring that aerosolized particulates are captured rather than entering the operator's breathing zone[3].

  • Personal Protective Equipment (PPE): Nitrile gloves are required to prevent dermal absorption or irritation. Because static electricity can cause fine powders to disperse, anti-static spatulas and weighing boats should be utilized.

Step-by-Step Handling Methodology:

  • Preparation: Verify that the fume hood is operational and clear of incompatible chemicals (e.g., strong oxidizing agents).

  • PPE Donning: Equip standard laboratory PPE, including a lab coat, tightly fitting safety goggles, and inspected nitrile gloves[4].

  • Dispensing: Using an anti-static scoop, carefully transfer the required mass of the compound. Avoid rapid movements that generate dust[5].

  • Containment: Immediately seal the primary container after use. Wipe down the exterior of the weighing vessel with a damp Kimwipe before removing it from the fume hood.

HandlingWorkflow Start Start: Chemical Operation PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min. 100 fpm face velocity) PPE->Hood Weigh Weighing & Dispensing (Use anti-static spatula) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Mitigation (Absorb, Neutralize, Collect) Spill->Clean Yes Proceed Proceed with Synthesis Spill->Proceed No Waste Transfer to Waste Container Clean->Waste Proceed->Waste

Figure 1: Operational workflow for handling and spill mitigation of amine hydrochloride salts.

Waste Segregation & Disposal Procedures

Proper disposal of amine hydrochlorides requires strict adherence to environmental regulations. Under no circumstances should this compound be discharged into the sewer system[6],[4].

The Causality of Halogenated Segregation: Although the chloride in this compound is ionic (a salt) rather than covalently bound, it must still be treated with the same stringency as halogenated organic waste. During high-temperature incineration, the presence of chloride ions can lead to the formation of corrosive hydrogen chloride (HCl) gas or highly toxic dioxins[4]. Therefore, waste management facilities require this material to be processed in specialized incinerators equipped with flue gas scrubbing technology[4].

Step-by-Step Disposal Methodology:

A. Solid Waste Management

  • Collection: Sweep up any unused powder, contaminated PPE, and disposable labware. Place them into a chemically compatible, puncture-resistant container (e.g., HDPE bucket).

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Organic Halogenated (Contains Chloride Salts)".

  • Storage: Store in a cool, dry, and well-ventilated satellite accumulation area until collection by a licensed chemical waste disposal service[4],[5].

B. Liquid Waste Management (Aqueous & Organic Solutions)

  • pH Verification (Self-Validating Step): Because amine hydrochlorides are salts of a weak base and a strong acid, concentrated aqueous waste streams may be acidic. Test the pH of the waste solution.

  • Neutralization: If the pH is below 2.0, the waste is classified as highly corrosive. Carefully neutralize the solution to a pH of 6.0–8.0 using a dilute base (e.g., 1M NaOH) to prevent violent reactions or container degradation.

  • Bulking: Transfer the neutralized solution into a designated "Halogenated Liquid Waste" carboy. Do not mix with non-halogenated streams.

  • Final Disposal: Entrust the sealed carboys to a licensed environmental health and safety (EHS) vendor for controlled incineration[2].

WasteSegregation Waste Generate Waste: 2-(Methylamino)-2-(p-tolyl)acetic acid HCl State Physical State? Waste->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Aqueous/Organic Solution State->Liquid Liquid SolidBin Solid Halogenated Organic Waste Bin Solid->SolidBin pH Check pH Liquid->pH EHS EHS Collection & High-Temp Incineration SolidBin->EHS Neutralize Neutralize to pH 6-8 (if highly acidic) pH->Neutralize pH < 2 LiquidBin Liquid Halogenated Organic Waste Stream pH->LiquidBin pH 2-12 Neutralize->LiquidBin LiquidBin->EHS

Figure 2: Waste segregation and disposal decision matrix for halogen-containing organic salts.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Mitigation Protocol:

  • Evacuate & Isolate: Clear non-essential personnel from the immediate area. If the spill occurs outside of a fume hood, ensure the area is well-ventilated[7].

  • Dust Suppression: Do not dry sweep. Dry sweeping will aerosolize the fine hydrochloride powder[5]. Instead, cover the spill with damp absorbent pads or lightly mist the powder with a compatible solvent (e.g., water or ethanol) to suppress dust formation.

  • Collection: Use a non-sparking, polypropylene scoop to transfer the dampened material into a heavy-duty hazardous waste bag[8].

  • Decontamination: Scrub the affected surface with soap and water[7]. Collect all rinsate and absorbent materials as halogenated solid waste.

References

To ensure scientific integrity and compliance, the protocols outlined in this guide are grounded in the following authoritative safety standards:

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor.[Link]

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride. Moving beyond a simple checklist...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride. Moving beyond a simple checklist, this document explains the causality behind each safety measure, ensuring a deep, actionable understanding of risk mitigation. Our objective is to empower you with the knowledge to create a self-validating system of safety, building a foundation of trust in your laboratory practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride is an amino acid derivative. As with many amine hydrochlorides, the primary physical form is a solid powder or crystal, which presents a significant risk of airborne particulate generation during handling.[1] The hazard profile, based on data from structurally related compounds, necessitates a cautious approach.

Key Identified Hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation : Poses a significant risk of causing serious eye irritation.[3][4][5]

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[3][5]

The primary routes of accidental exposure are inhalation of dust, direct skin and eye contact, and inadvertent ingestion. Therefore, all safety protocols are designed to create robust barriers against these pathways.

Engineering and Administrative Controls: Your First and Best Defense

Personal Protective Equipment (PPE) is the final layer of protection. Before any task, ensure that primary engineering and administrative controls are in place. Their proper use is non-negotiable and forms the bedrock of a safe laboratory environment.

  • Engineering Controls : Always handle the solid form of this compound within a certified chemical fume hood or a powder containment hood.[6][7] This local exhaust ventilation is critical for capturing dust at the source, preventing inhalation and contamination of the general lab space. Ensure that a safety shower and an eyewash station are unobstructed and readily accessible.[6][8]

  • Administrative Controls : You must be thoroughly trained on the specific Standard Operating Procedures (SOPs) for this chemical before beginning work. Never work alone. Always wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[2][4] Eating, drinking, or smoking in the laboratory is strictly prohibited.[9]

Core PPE Requirements: A Multi-Layered Approach

The selection of PPE must be tailored to the specific task. The following table summarizes the minimum required PPE for various common procedures.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Full-Buttoned Lab CoatRequired : NIOSH-approved respirator (N95 minimum) if outside a powder hood.
Preparing Solutions Safety Goggles (Face shield recommended)Chemical-Resistant Gloves (Nitrile)Full-Buttoned Lab CoatRecommended if significant dust is visible despite engineering controls.
Handling Solutions (<1M) Safety GogglesChemical-Resistant Gloves (Nitrile)Full-Buttoned Lab CoatNot typically required if handled in a fume hood.
Transferring Solutions Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Full-Buttoned Lab CoatNot typically required if handled in a fume hood.

Procedural Guidance: PPE in Action

Properly using PPE involves more than just wearing it. The following step-by-step protocols ensure maximum protection.

Protocol 4.1: Weighing and Preparing Solutions

This procedure carries the highest risk of dust generation and exposure.

  • Preparation : Before bringing the chemical into the fume hood, don a lab coat and safety goggles.

  • Donning Gloves : Select compatible chemical-resistant gloves, such as nitrile gloves.[6] Inspect each glove for tears or pinholes. Don the gloves, ensuring the cuffs overlap with the sleeves of your lab coat.

  • Respiratory Protection : If weighing must occur outside of a certified powder containment hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particulates.[8]

  • Face Shield : Don a full-face shield over your safety goggles. This provides a secondary barrier against any accidental splashes or puff-backs of powder.

  • Handling : Perform all manipulations slowly and deliberately to minimize dust clouds. Use a spatula to gently transfer the solid.

  • Post-Handling : After weighing, carefully clean all surfaces within the fume hood.

Protocol 4.2: Doffing (Removing) PPE Safely

The order of PPE removal is critical to prevent self-contamination.

  • Gloves : Remove gloves first. Using the glove-on-glove technique, peel one glove off, turning it inside out. Ball the removed glove in your still-gloved hand. Slide a finger from your clean hand under the cuff of the remaining glove and peel it off, encapsulating the first glove. Dispose of them immediately in the designated waste container.[6]

  • Face Shield : Remove the face shield by touching the headband only.

  • Lab Coat : Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or dispose of it if it's a disposable type.

  • Goggles : Remove safety goggles last.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.

Emergency Procedures: Immediate Response Plan

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[9][10] Seek immediate medical attention.

  • Spill : Evacuate all non-essential personnel. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material. Sweep up the material and place it in a suitable, closed container for disposal.[10][11]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous.

  • Contaminated PPE : All used gloves, disposable lab coats, and other contaminated materials must be placed in a clearly labeled hazardous waste bag or container.

  • Empty Containers : The original product container, even if "empty," will contain chemical residue. It must be disposed of as hazardous waste in accordance with local regulations.[7] Do not rinse into the drain.

  • Chemical Waste : All solutions and unused solid material must be collected in a designated, sealed, and clearly labeled hazardous waste container. Entrust disposal to a licensed waste disposal company.[7] Never pour chemical waste down the drain.[6]

Visualization: PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate level of personal protective equipment based on the specific task and work environment.

PPE_Workflow start_node Start: Task with 2-(Methylamino)-2- (p-tolyl)acetic acid HCl decision_node1 Handling Solid Powder? start_node->decision_node1 Assess Task decision_node decision_node process_node process_node danger_node danger_node end_node Proceed with Caution & Follow Approved SOP decision_node2 Inside Certified Fume Hood? decision_node1->decision_node2 Yes process_node1 Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves decision_node1->process_node1 No (Solution) process_node2 Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves decision_node2->process_node2 Yes danger_node1 ENHANCED PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - NIOSH-Approved Respirator decision_node2->danger_node1 No process_node1->end_node process_node2->end_node danger_node1->end_node

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylamino)-2-(p-tolyl)acetic acid hydrochloride
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